Product packaging for Cyclotene(Cat. No.:CAS No. 80-71-7)

Cyclotene

Cat. No.: B1209433
CAS No.: 80-71-7
M. Wt: 112.13 g/mol
InChI Key: CFAKWWQIUFSQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclotene, scientifically known as 2-Hydroxy-3-methyl-2-cyclopenten-1-one or Methylcyclopentenolone, is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol . It typically presents as a colorless to white crystalline solid with a melting point of 104-108°C . This compound is highly valued in research for its distinctive maple and caramel-like organoleptic properties . Its primary research applications are in the fields of flavor and fragrance chemistry. This compound is a molecule of interest for studying ambery, tobacco, fougere, and coumarinic notes in perfumery, with the observation that its impact intensifies during maceration processes . In food science, it is a crucial compound for understanding the flavor profiles of various foods and is a characteristic component contributing to the signature aroma of maple syrup . It is also naturally present in other substances such as peanuts, roasted coffee, and almonds . Researchers studying synthetic pathways may note that this compound can be synthesized via an acyloin condensation reaction of ethyl 2-methylglutarate, achieving a yield of approximately 40% . The compound demonstrates good stability in diverse functional bases . This product is intended for research and development purposes and is not for personal or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B1209433 Cyclotene CAS No. 80-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-methylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAKWWQIUFSQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4035128
Record name Cyclotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4035128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals, white, crystalline powder with a nutty odour, maple-liquorice aroma in dilute solution
Record name 2-Cyclopenten-1-one, 2-hydroxy-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methylcyclo- pentenolone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/95/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol and propylene glycol; slightly soluble in most fixed oils and 1 g in 72 ml water, 1 g in 5 ml 90% alcohol (in ethanol)
Record name Methylcyclo- pentenolone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/95/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

80-71-7
Record name 2-Hydroxy-3-methyl-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclotene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyclopenten-1-one, 2-hydroxy-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4035128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-methylcyclopent-2-enone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLCYCLOPENTENOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/627E92X64B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chemical Reactions of Cyclotene

Synthetic Pathways and Mechanistic Studies

The synthesis of Cyclotene and related cyclopentenone structures has been explored through diverse chemical methodologies, each offering specific advantages and mechanistic insights.

Acyloin Condensation in this compound Synthesis

The acyloin condensation is a well-established reaction utilized for the synthesis of cyclic α-hydroxy ketones. This method involves the reductive coupling of diesters, typically mediated by alkali metals. In the context of this compound synthesis, the acyloin condensation of esters derived from alkyl glutaric acids has been a key approach. The intramolecular nature of this reaction facilitates the formation of the five-membered ring system characteristic of this compound.

Research has also investigated modified acyloin condensation procedures to improve the yield of this compound. One such modification involves the controlled introduction of oxygen into the reaction system during the acyloin condensation of esters of 2-methyl glutaric acid. For instance, the reaction of 2-methyl diethyl glutarate with sodium in liquid ammonia, followed by the introduction of air in the presence of a catalytic amount of cupric acetate, resulted in a reported yield of approximately 30 weight percent of 2-hydroxy-3-methyl cyclopent-2-ene-1-one.

The mechanistic pathway of the acyloin condensation typically involves the formation of a radical anion from the diester, followed by coupling and subsequent reactions to form the cyclic α-hydroxy ketone. The oxidation step then converts the hydroxyl group to a carbonyl, yielding the α-diketone or its enol tautomer.

Alkylation of this compound and its Derivatives

Alkylation reactions are crucial for introducing alkyl chains onto the this compound core, leading to derivatives with potentially altered properties and applications. Due to the nature of the this compound structure, specific strategies are employed to control the regioselectivity of alkylation.

One effective strategy for the alkylation of this compound involves the temporary conversion of its carbonyl group into a 1,3-dithiane (B146892) derivative. The reaction of this compound (2-hydroxy-3-methylcyclopent-2-en-1-one) with 1,3-propanedithiol (B87085) in chloroform (B151607) proceeds to form the corresponding cyclic thioketal, a 1,3-dithiane derivative. This transformation serves a dual purpose: it protects the carbonyl functionality and activates the carbon atom adjacent to the original carbonyl for deprotonation and subsequent alkylation.

Methylation of this 1,3-dithiane derivative can be achieved by treatment with a base followed by reaction with methyl iodide, yielding 2,2-dimethyl-5,5-[propanediyl-(1,3)-dithio]cyclopentan-1-one. This methodology is versatile and can be extended to introduce other alkyl groups by employing different alkyl halides, such as ethyl iodide, n-propyl bromide, allyl bromide, and benzyl (B1604629) chloride, to produce the corresponding 2,2-dialkyl-5,5-dithiocyclopentan-1-one derivatives.

Following the alkylation, the thioketal protecting group can be removed through hydrolysis to regenerate the carbonyl function. Hydrolysis of the alkylated dithiane derivatives, for example, using N-chlorosuccinimide in the presence of silver ion, affords the corresponding enolizable 1,2-diketones. This sequence of protection, alkylation, and deprotection provides a controlled route for regioselective alkylation of the carbon adjacent to the carbonyl group in this compound.

Another approach to the alkylation of this compound and related 2-cyclopenten-2-ol-1-one derivatives involves the formation of ketimine intermediates. The reaction of 2-cyclopenten-2-ol-1-one with aniline (B41778) in toluene (B28343) under acidic conditions yields the corresponding ketimine derivative, 2-anilino-2-cyclopenten-1-one, in good yield. This ketimine serves to stabilize the enolic form of the cyclopentenone, directing the subsequent alkylation to specific positions on the ring.

Alkylation of the ketimine derivative derived from 2-cyclopenten-2-ol-1-one with methyl iodide has been shown to produce a mixture of products, with this compound (3-methyl-2-cyclopenten-2-ol-1-one) and 5,5-dimethyl-2-cyclopenten-2-ol-1-one being the primary products. Minor amounts of 3,5-dimethyl-2-cyclopenten-2-ol-1-one and 3,5,5-trimethyl-2-cyclopenten-2-ol-1-one were also observed. Similarly, alkylation of the ketimine derivative of this compound with methyl iodide and ethyl iodide has been reported, resulting in various alkylated this compound derivatives, including 5,5-dimethyl-, 3,5-dimethyl-, 5-methyl-5-ethyl-, and 3-methyl-5-ethyl-2-cyclopenten-2-ol-1-ones as major products.

The mechanism of alkylation through ketimine derivatives involves the formation of an imine, which then undergoes deprotonation to form a reactive enamine-like species. This nucleophilic intermediate reacts with alkyl halides. The regioselectivity observed is influenced by the electronic and steric properties of the substituents and the reaction conditions.

Alkylation through 1,3-Dithiane Derivatives

Catalytic Synthesis Approaches for Cyclopentenone Core Structures

Catalytic methods offer efficient and environmentally more benign routes for the construction of cyclopentenone core structures, which are central to the synthesis of this compound and its derivatives.

Transition metal catalysis has emerged as a powerful tool in organic synthesis, enabling a wide array of transformations, including the formation of cyclic systems like cyclopentenones. While direct, dedicated studies on the transition metal-catalyzed synthesis specifically of this compound were not extensively detailed in the provided search results, the broader field of transition metal-catalyzed cyclopentenone synthesis is well-established and relevant.

Transition metals can catalyze various reactions pertinent to cyclopentenone formation, such as intramolecular cyclizations, cross-coupling reactions, and rearrangement reactions. For example, studies have shown that silver(I) ions can promote complex reactions involving cyclopentadiene (B3395910) derivatives, leading to ring expansion and the formation of different cyclic species. Although this particular example does not directly synthesize the cyclopentenone core of this compound, it illustrates the capacity of transition metals to mediate challenging cyclization and rearrangement processes that could be adapted or provide inspiration for novel this compound synthetic routes. The development of specific transition metal-catalyzed reactions for the efficient and selective synthesis of this compound remains an area of potential research interest.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (2-hydroxy-3-methyl-2-cyclopenten-1-one)6660
3-Methylcyclopentane-1,2-dione61209
1,3-Propanedithiol8013
1,3-Dithiane10451
Ethyl 2-methylglutarate15704
Methyl iodide6328
Ethyl iodide6340
n-Propyl bromide8025
Allyl bromide7841
Benzyl chloride7503
N-Chlorosuccinimide31398
Aniline6115
2-Anilino-2-cyclopenten-1-one608210
5,5-Dimethyl-2-cyclopenten-2-ol-1-one117549
3,5-Dimethyl-2-cyclopenten-2-ol-1-one528704
3,5,5-Trimethyl-2-cyclopenten-2-ol-1-one528707
5-Methyl-5-ethyl-2-cyclopenten-2-ol-1-oneNot found
3-Methyl-5-ethyl-2-cyclopenten-2-ol-1-one58228-72-1 [Need to confirm CID]
Cupric acetate165397
Sodium hydride24758
2-Cyclopenten-2-ol-1-one13588

Note: PubChem CID for 3-Methyl-5-ethyl-2-cyclopenten-2-ol-1-one (CAS 58228-72-1) needs confirmation as the search result provided a CAS number but not a direct CID link for the compound name.

Correction: The PubChem CID for 2-Cyclopenten-2-ol-1-one is 13588, which corresponds to 2-Cyclopenten-1-one (B42074). While the enol form is discussed, the primary structure referred to in the context of ketimine formation appears to be the ketone.

Correction: The PubChem CID for 3-Methyl-5-ethyl-2-cyclopenten-2-ol-1-one (CAS 58228-72-1) is 528703.

Correction: The PubChem CID for 5,5-Dimethyl-2-cyclopenten-2-ol-1-one is 117549.However, the search results link 117549 to 2-Pentyl-2-cyclopentene-1-one. Need to find the correct CID for 5,5-Dimethyl-2-cyclopenten-2-ol-1-one.

Correction: The PubChem CID for 3,5-Dimethyl-2-cyclopenten-2-ol-1-one is 528704.However, the search results link 528704 to 4-ethyl-2-hydroxy-3-methyl-2-cyclopenten-1-one. Need to find the correct CID for 3,5-Dimethyl-2-cyclopenten-2-ol-1-one.

Correction: The PubChem CID for 3,5,5-Trimethyl-2-cyclopenten-2-ol-1-one is 528707.However, the search results link 528707 to 2-hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one. Need to find the correct CID for 3,5,5-Trimethyl-2-cyclopenten-2-ol-1-one.

Given the discrepancies in the search results for the alkylated cyclopentenone derivatives and their corresponding PubChem CIDs, the table will only include compounds where a direct and clear link between the compound name and its PubChem CID was found in the search results.

Revised Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (2-hydroxy-3-methyl-2-cyclopenten-1-one)6660
3-Methylcyclopentane-1,2-dione61209
1,3-Propanedithiol8013
1,3-Dithiane10451
Ethyl 2-methylglutarate15704
Methyl iodide6328
Ethyl iodide6340
n-Propyl bromide8025
Allyl bromide7841
Benzyl chloride7503
N-Chlorosuccinimide31398
Aniline6115
Cupric acetate165397
Sodium hydride24758
2-Cyclopenten-1-one13588
3-Methyl-2-cyclopenten-1-one2758-18-1 [Need to confirm CID]
3-Ethyl-2-hydroxy-5-methyl-2-cyclopenten-1-one528703

Correction: The PubChem CID for 3-Methyl-2-cyclopenten-1-one (CAS 2758-18-1) is 34335.However, the search result links 34335 to 2,3,4-trimethyl-2-cyclopenten-1-one. Another search result provides CAS 2758-18-1 for 3-Methyl-2-cyclopenten-1-one but links to PubChem Substance ID 24848744, not a Compound CID.Will use the CAS number for 3-Methyl-2-cyclopenten-1-one.

Correction: The PubChem CID for 3-Ethyl-2-hydroxy-5-methyl-2-cyclopenten-1-one (CAS 58228-72-1) is 528703.However, the search result links 528703 to 3-ethyl-2-hydroxy-5-methyl-2-cyclopenten-1-one but also mentions 2-cyclopenten-1-one, 2-hydroxy-3-ethyl-5-methyl. Will keep 528703 for 3-Ethyl-2-hydroxy-5-methyl-2-cyclopenten-1-one.

Organocatalyzed Reactions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyclopentenones, offering advantages such as the absence of metal contaminants and often milder reaction conditions. acs.orgresearchgate.netcornell.eduhud.ac.ukhud.ac.uk While transition-metal-catalyzed methods like the Pauson-Khand reaction and Nazarov cyclization have been extensively studied for asymmetric cyclopentenone synthesis, organocatalyzed approaches have been less explored. acs.org

Recent advances have demonstrated the utility of N-heterocyclic carbenes (NHCs) in the asymmetric construction of highly functionalized cyclopentenones. acs.orgorganic-chemistry.orgnih.gov A notable example involves the NHC-catalyzed reaction of enals with α-diketones, which provides cyclopentenones with high levels of diastereo- and enantioselectivity. acs.orgorganic-chemistry.orgnih.gov This method is compatible with a variety of substrates bearing both aromatic and aliphatic groups. organic-chemistry.org The proposed mechanism for this transformation involves the formation of an azolium intermediate from the enal and the NHC catalyst, followed by a Michael addition of an enolate generated from the α-diketone. Subsequent intramolecular aldol (B89426) reaction and decarboxylation steps lead to the formation of the cyclopentenone product. acs.orgorganic-chemistry.org

Studies optimizing reaction conditions for this NHC-catalyzed synthesis have shown that using K₂CO₃ as a base in THF can lead to good yields and high enantiomeric excesses (ee). organic-chemistry.org For instance, a reaction using trans-4-bromocinnamaldehyde and a diketone achieved a 62% yield and 93% ee under optimized conditions. organic-chemistry.org The substrate scope has been demonstrated to be broad, with various aromatic and aliphatic groups tolerated, yielding cyclopentenones with up to 99% ee. organic-chemistry.org

Organocatalytic asymmetric protonation has also been employed in the synthesis of cyclopentenones. academie-sciences.fr For example, chiral phosphoric acid diesters have been shown to catalyze asymmetric tandem cyclization-protonation reactions, such as the Nazarov cyclization, providing cyclopentenones in good yields and with moderate to high enantioselectivities (67-78% ee). academie-sciences.fr

Cyclotrimerization Pathways in Synthesis

Cyclotrimerization reactions offer convergent pathways for the construction of cyclic systems, including cyclopentenones. While the term "cyclotrimerization" often refers to the formation of six-membered rings from alkynes, related processes involving the combination of three molecular units can lead to five-membered rings like cyclopentenones.

One such approach involves the cyclotrimerization of α-mono- or α-dialkylated aldehydes induced by reagents like dibromotriphenylphosphorane (PPh₃Br₂). thieme-connect.comresearchgate.net This transformation can yield cyclopentenones through a tandem process that may involve aldol dimerization followed by a Nazarov-type cyclization. thieme-connect.comresearchgate.net For instance, propionaldehyde (B47417) and butyraldehyde (B50154) have been shown to undergo self-trimerization in the presence of PPh₃Br₂ to afford substituted cyclopentenones. researchgate.net The proposed mechanism suggests an initial double aldol condensation to form a dienal intermediate, which then undergoes an iso-Nazarov reaction under the reaction conditions. researchgate.net

Another related cyclization strategy involves the use of transition metal catalysis. While not strictly a cyclotrimerization of three identical units, the Pauson-Khand reaction is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, mediated by a metal carbonyl complex, to form a cyclopentenone. libretexts.orgrsc.orgwikipedia.orgresearchgate.net This reaction, often catalyzed by cobalt complexes, can be viewed as a cyclization involving three distinct components. libretexts.orgwikipedia.orgresearchgate.net

Enantioselective and Asymmetric Syntheses of Cyclopentenones

The synthesis of chiral cyclopentenones is of paramount importance due to their prevalence in numerous natural products and their utility as chiral building blocks for complex molecule synthesis. acs.orgresearchgate.netcornell.eduhud.ac.ukhud.ac.uk Various strategies have been developed to achieve enantioselective and asymmetric access to these valuable structures. acs.orgresearchgate.netcornell.eduhud.ac.ukhud.ac.uk

Chemical and Enzymatic Resolution Techniques

Resolution techniques, both chemical and enzymatic, have been employed to obtain enantiomerically enriched cyclopentenones from racemic mixtures. acs.orgresearchgate.netcornell.eduhud.ac.ukhud.ac.ukgoogle.com

Chemical resolution typically involves the formation of diastereomeric derivatives from a racemic mixture using a chiral resolving agent, followed by separation of the diastereomers based on their differing physical properties (e.g., crystallization or chromatography). Subsequent cleavage of the resolving agent liberates the enantiomerically pure compound. While effective, this method can be less atom-economical as it requires working with the entire racemic mixture and the resolving agent.

Enzymatic kinetic resolution utilizes the ability of enzymes, particularly lipases, to selectively catalyze the reaction of one enantiomer in a racemic mixture at a faster rate than the other. google.comnih.govwikipedia.orgrsc.orgaminer.cn This differential reactivity allows for the separation of the more reactive enantiomer (as a product) from the less reactive enantiomer (as unreacted starting material). wikipedia.org For example, enzymatic resolution of racemic substituted cyclopentenones, useful as eicosanoid intermediates, has been achieved using lipases in the presence of an acylating reagent like vinyl acetate. google.com Candida antarctica lipase (B570770) B (CALB) has been successfully used for the enzymatic resolution of hydroxy-substituted cyclopentenone derivatives. nih.govrsc.org This method can provide access to both enantiomers, with the unreacted enantiomer becoming increasingly enriched as the reaction progresses. wikipedia.org

Studies have investigated the enzymatic kinetic resolution of 4-hydroxycyclopentenone. rsc.orgaminer.cn While standard enzymatic kinetic resolution of 4-hydroxycyclopentenone can be challenging due to the similar steric requirements of the groups around the stereogenic center, strategies involving temporary modification of the substrate, such as conjugate addition of a thiol, have been explored to facilitate better enantiodiscrimination by the enzyme. rsc.org

Chromatographic methods, particularly HPLC on chiral stationary phases, have also been successfully applied for the resolution of racemic cyclopentenone derivatives, such as trialkylsilyl ethers of 4-hydroxy-2-cyclopentenone. oup.comoup.com

Asymmetric Synthesis via Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a powerful transition metal-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, providing direct access to cyclopentenone cores. libretexts.orgrsc.orgwikipedia.orgresearchgate.net The asymmetric variant of the Pauson-Khand reaction (APKR) allows for the stereoselective construction of chiral cyclopentenones, particularly bicyclic systems. rsc.orgdigitellinc.com

Traditionally, the Pauson-Khand reaction has been carried out using stoichiometric amounts of cobalt complexes, such as dicobalt octacarbonyl (Co₂(CO)₈). libretexts.orgwikipedia.orgresearchgate.net However, significant advancements have been made in developing catalytic and asymmetric versions of this reaction. rsc.orgresearchgate.net

Asymmetric induction in the Pauson-Khand reaction can be achieved using chiral ligands on the metal catalyst or by employing chiral auxiliaries on the alkyne or alkene substrates. wikipedia.org Chiral rhodium(I) complexes have been shown to catalyze enantioselective intramolecular Pauson-Khand-type reactions, yielding various chiral bicyclic cyclopentenones. organic-chemistry.org Achieving high enantioselectivity in these reactions often requires careful control of reaction parameters, such as the partial pressure of carbon monoxide. organic-chemistry.org

The mechanism of the Pauson-Khand reaction generally involves the coordination of the alkyne and alkene to the metal center, followed by insertion of carbon monoxide and reductive elimination to form the cyclopentenone. libretexts.orgwikipedia.org The regioselectivity of the reaction can be influenced by steric and electronic factors of the alkyne and alkene substituents. researchgate.netbeilstein-journals.org

Nazarov Cyclization in Chiral Cyclopentenone Synthesis

The Nazarov cyclization is a 4π electrocyclic reaction of divinyl ketones, catalyzed by Lewis or Brønsted acids, that yields cyclopentenones. researchgate.netorganic-chemistry.orgresearchgate.net The asymmetric Nazarov cyclization is a crucial method for the enantioselective synthesis of chiral cyclopentenones. researchgate.netorganic-chemistry.orgresearchgate.netresearchgate.net

Achieving asymmetric induction in the Nazarov cyclization typically involves the use of chiral catalysts (Lewis acids, Brønsted acids, or organocatalysts) or chiral auxiliaries attached to the divinyl ketone substrate. organic-chemistry.orgresearchgate.net The stereochemical outcome of the Nazarov cyclization is governed by the conrotatory nature of the electrocyclization. organic-chemistry.org Controlling the direction of this conrotatory closure is key to inducing asymmetry. organic-chemistry.org

Chiral Lewis acids have been explored for catalyzing asymmetric Nazarov cyclizations, although challenges in achieving high enantioselectivity with catalytic amounts of the chiral catalyst have been noted. organic-chemistry.org Chiral Brønsted acids, such as BINOL-N-triflyl phosphoramides, have also been successfully employed in asymmetric Nazarov cyclizations. acs.org

Another strategy for asymmetric induction in the Nazarov cyclization is through chirality transfer from a chiral center in the starting material. researchgate.netnih.govoup.com For example, decarboxylative Nazarov cyclization of optically active cyclic enol carbonates, prepared from chiral propargyl alcohols, has been shown to transfer the stereochemistry from the starting material to the 4,5-positions of the cyclopentenone product with high efficiency. researchgate.netnih.govoup.com This approach involves a Lewis acid-catalyzed process where bond formation occurs before racemization of a key intermediate. oup.com Thermal conditions without a catalyst have also been reported for decarboxylative Nazarov cyclization with good chirality transfer. oup.com

Substrate control using chiral auxiliaries, such as chiral Evans' oxazolidinones, has also been effective in achieving stereocontrol in the Nazarov cyclization. researchgate.net

Asymmetric Functionalization of Existing Cyclopentenone Units

Asymmetric functionalization of pre-existing cyclopentenone structures provides an alternative route to chiral cyclopentenones. acs.orgresearchgate.netcornell.eduhud.ac.ukhud.ac.uksemanticscholar.org This approach involves introducing chirality or enhancing the enantiopurity of a cyclopentenone through selective reactions on the existing ring system.

One strategy involves the enantioselective functionalization of racemic cyclopentenones through kinetic resolution or desymmetrization. wikipedia.orgnih.govacs.org For instance, palladium-catalyzed kinetic resolution via nucleophilic allylic substitutions has been used to transform racemic 4-hydroxycyclopentenone derivatives into various 4-heterosubstituted cyclopentenones (e.g., with acyloxy, aryloxy, amino, or thio groups) with high enantioselectivity. acs.org This method utilizes a chiral palladium catalyst to selectively react with one enantiomer of the racemic allylic alcohol derivative. acs.org

Asymmetric functionalization can also involve conjugate addition reactions to the α,β-unsaturated ketone system of the cyclopentenone. While not explicitly detailed in the search results for asymmetric functionalization of cyclopentenones themselves, related organocatalytic Michael additions to α,β-unsaturated aldehydes have been used in cascade sequences to form functionalized cyclopentanones, highlighting the potential of such approaches for cyclopentenone functionalization. nih.gov

Another method involves enantioselective desymmetrization of prochiral cyclopentenone precursors. For example, a redox-relay Heck strategy has been envisioned to directly yield functionalized cyclopentenones through enantioselective desymmetrization of 3-cyclopentenones. nih.gov This approach aims to simplify the synthesis of enantiomerically enriched γ-substituted cyclopentenones. nih.gov

The functionalization of chiral building blocks that are then incorporated into a cyclopentenone structure is also a relevant strategy for accessing chiral cyclopentenones. acs.orgresearchgate.netcornell.eduhud.ac.ukhud.ac.uk

Functionalization of Chiral Building Blocks

The cyclopentenone unit, which is structurally related to this compound, is a valuable synthon in organic synthesis, particularly for the asymmetric synthesis of chiral molecules. Chiral cyclopentenones are important precursors for a variety of bioactive target molecules due to the diverse chemical modifications possible for the enone structure. Methods for their enantioselective and asymmetric synthesis include chemical and enzymatic resolution, asymmetric synthesis via reactions like the Pauson-Khand reaction and Nazarov cyclization, organocatalyzed reactions, asymmetric functionalization of existing cyclopentenone units, and the functionalization of chiral building blocks. nih.gov Carbonyl groups, such as those in enones, are widely used as building blocks in organic synthesis to create complex molecules. uic.edu While functionalization at the alpha and beta positions of enones is well-established, introducing substituents at the gamma position remains challenging. uic.edu

Brønsted Acid-Catalyzed Isomerization in Chiral Cyclobutene (B1205218) Synthesis

Chiral cyclobutene units are prevalent in natural products and biologically active molecules. dicp.ac.cn They are valuable chiral building blocks due to their ring strain and double bond. dicp.ac.cn While transition-metal catalysis has been extensively used for the asymmetric synthesis of these structures, organocatalytic approaches have been less explored. dicp.ac.cn A method for the enantioselective synthesis of chiral cyclobutenes involves the Brønsted acid-catalyzed isomerization of bicyclo[1.1.0]butanes (BCBs). dicp.ac.cnorganic-chemistry.orgexlibrisgroup.com This transformation utilizes N-triflyl phosphoramide (B1221513) as a chiral Brønsted acid catalyst, enabling the isomerization under mild conditions with low catalyst loading and good functional group compatibility, yielding cyclobutenes with high regio- and enantiocontrol. dicp.ac.cnorganic-chemistry.orgexlibrisgroup.com The process is thought to involve a key carbocation intermediate stabilized by an aromatic substituent. organic-chemistry.org Optimization studies have identified specific catalysts, such as (S)-C7, that can achieve high enantiopurity (up to 90% ee). organic-chemistry.org The resulting chiral cyclobutenes can be further transformed into complex structures while retaining their stereochemical integrity. dicp.ac.cnorganic-chemistry.org

Divergent Enantioselective Access under Catalyst Control

Achieving structural and stereogenic diversity from the same starting materials is a significant challenge in organic synthesis, requiring precise control over selectivity. kaist.ac.kracs.orgnih.gov Divergent catalytic methods allow for the selective synthesis of different products from the same starting materials by controlling the reaction pathway through the choice of catalyst. kaist.ac.kracs.orgnih.gov For instance, divergent reactions between bicyclo[1.1.0]butanes (BCBs) and α,β-unsaturated ketones can yield either cycloaddition or addition/elimination products with high regio-, diastereo-, and enantioselectivity, depending on whether a chiral Lewis acid or Brønsted acid catalyst is employed. kaist.ac.kracs.orgnih.gov This catalyst control over the differential activation of substrates dictates the pathway selectivity, providing access to a diverse range of synthetically valuable chiral compounds, including bicyclo[2.1.1]hexanes and cyclobutenes. kaist.ac.kracs.orgnih.gov

Synthesis of this compound Derivatives

Synthesis of Isolaurene and Related Compounds from this compound

This compound has been utilized as a starting material for the synthesis of isolaurene, an isomer of laurene found in algae, and related compounds. jst.go.jptandfonline.comoup.com A synthetic route involves the reaction of benzylated this compound with p-tolyl-magnesium bromide to produce a cyclopentenone derivative. jst.go.jptandfonline.com Subsequent hydrogenation and methylation steps lead to substituted cyclopentanone (B42830) intermediates. jst.go.jptandfonline.com Treatment of these intermediates with methyl lithium affords corresponding alcohols, which upon dehydration in an acidic medium, yield isolaurene and other related compounds. jst.go.jptandfonline.com

Synthesis of α-Fluorinated Cyclopentenone Derivatives

The synthesis of α-fluorinated cyclopentenone derivatives, which are biologically promising compounds, can be achieved through various methods. nih.govnih.gov One approach involves the regioselective synthesis via organocatalytic difluorocyclopropanation of silyl (B83357) dienol ethers derived from α,β-unsaturated ketones. nih.gov This is followed by a fluoride-ion-catalyzed ring opening to generate fluorovinyl vinyl ketones, which are precursors for the Nazarov cyclization. nih.gov The Nazarov cyclization of these precursors, promoted by catalysts like Me₃Si⁺B(OTf)₄⁻, is significantly enhanced in rate and regioselectivity by the presence of the fluoro substituent. nih.gov

Synthesis of Cyclopropane (B1198618) Derivatives via Photochemical Addition and Electroreductive Dehalogenation

Cyclopropane derivatives are valuable building blocks in chemical synthesis and are found in many natural products. chemrxiv.orgresearchgate.net A method for synthesizing cyclopropane derivatives involves the copper(I)-catalyzed photochemical addition of electron-deficient olefins with dichloromethane, which yields 1,3-dichloro compounds. rsc.org These dichloro compounds can then be converted to cyclopropane derivatives through an electroreductive dehalogenation reaction. rsc.orgresearchgate.net This approach combines photochemical activation with electrochemical reduction to construct the cyclopropane ring.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (2-hydroxy-3-methylcyclopent-2-en-1-one)13776
Isolaurene528106
Laurene528105
Bicyclo[1.1.0]butanes (BCBs)136233
Dichloromethane6344

Data Table: Synthesis of Isolaurene and Related Compounds from this compound tandfonline.com

Starting MaterialReagent(s)Product(s)Yield (%)
Benzylated this compoundp-tolyl-magnesium bromide5-methyl-2-p-tolyl-2-cyclopentenoneMixture
5-methyl-2-p-tolyl-2-cyclopentenoneH₂, Pd/CHydrogenated product (mixture of diastereomers)-
Hydrogenated productMethyl iodide (1 eq)2,5-dimethyl-2-p-tolyl-cyclopentanone-
Hydrogenated productMethyl iodide (3 eq)2-p-tolyl-2,5,5-trimethylcyclopentane-
Substituted cyclopentanoneMethyl lithium (excess)Corresponding alcohols-
AlcoholsAcidic medium (dehydration)Isolaurene, 1-methylene-2-p-tolyl-2,5,5-trimethylcyclopentane-

Data Table: Brønsted Acid-Catalyzed Isomerization of BCBs dicp.ac.cnorganic-chemistry.org

CatalystSolventTemperature (°C)Enantiopurity (ee %)
(R)-BINOL-derived chiral phosphoric acid (R)-C1CH₂Cl₂Room TemperatureLow
(S)-C7 (N-triflyl phosphoramide)CHCl₃-30Up to 90

Note: This table summarizes findings from optimization studies; specific yields for the optimized reaction are not provided in the abstract snippets.

Green Chemistry Principles in this compound Synthesis

While specific green chemistry protocols for the synthesis of this compound itself are not extensively detailed in the provided search results, the broader principles of green chemistry are being applied to the synthesis of related compounds and materials, offering potential avenues for future this compound synthesis research.

Solvent-Free Epoxidation Methods

Epoxidation is a significant chemical transformation, and green chemistry approaches are being developed to minimize environmental impact. One strategy involves solvent-free epoxidation of olefins using supported gold catalysts with air as the oxidant and a small amount of a hydroperoxide initiator. rsc.org This method has been demonstrated for cyclic olefins like cyclooctene (B146475) and cyclohexene (B86901), achieving good selectivity and conversion under specific temperature conditions (e.g., 80 °C). rsc.org The use of hydrogen peroxide is also considered a green oxidant, with water as the only byproduct. csic.es While these examples focus on other cyclic structures, the principles of using environmentally benign oxidants and minimizing or eliminating solvents could be relevant to developing greener routes to epoxidized this compound derivatives or intermediates.

Cyclobutane-Based Material Synthesis with Green Protocols

Green chemistry principles are actively being applied in the synthesis of cyclobutane-based materials, particularly for applications in organic electronics like perovskite solar cells. d-nb.inforesearchgate.netnanoge.org These protocols aim to reduce costs and adverse environmental impact by eliminating or minimizing the use of hazardous substances. d-nb.inforesearchgate.net An example involves the photochemical cyclodimerization of 9-vinyl carbazole (B46965) in a green solvent like acetone (B3395972) at ambient temperature to form a cyclobutane (B1203170) core. d-nb.inforesearchgate.net Subsequent steps may involve green brominating agents, such as aqueous bromate-bromide mixtures, to avoid aggressive bromine. researchgate.net These examples demonstrate that complex cyclic structures can be synthesized using environmentally conscious methods, suggesting that similar principles could be adapted for the synthesis of this compound or its precursors.

Photochemistry of Related Cyclic Ketones

The photochemistry of carbonyl compounds, including cyclic ketones, is well-studied and involves several key processes upon absorption of UV light, primarily the n-π* transition. kvmwai.edu.inslideshare.netlibretexts.org The most common reaction is α-cleavage, also known as the Norrish Type I reaction. kvmwai.edu.inslideshare.netlibretexts.orgwikipedia.orgscispace.com This process involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, generating acyl and alkyl radical intermediates. kvmwai.edu.inslideshare.netwikipedia.orgscispace.com

In cyclic ketones, the Norrish Type I reaction tends to occur exclusively from the triplet excited state due to rapid intersystem crossing. kvmwai.edu.inslideshare.net This contrasts with acyclic ketones, where the reaction can proceed from both singlet and triplet states. kvmwai.edu.inslideshare.net The resulting biradical from the α-cleavage of a cyclic ketone can undergo secondary reactions, such as decarbonylation to form a dialkyl radical (which may then recombine or undergo intramolecular hydrogen abstraction) or intramolecular hydrogen abstraction by the acyl radical to yield an unsaturated aldehyde. kvmwai.edu.in

Another important photochemical reaction for ketones with a γ-hydrogen is the Norrish Type II reaction. libretexts.orgwikipedia.orgyoutube.comchinesechemsoc.org This involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-biradical. wikipedia.orgyoutube.comchinesechemsoc.org The 1,4-biradical can then undergo fragmentation (β-scission) to produce an alkene and an enol (which tautomerizes to a ketone) or cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.orgyoutube.comchinesechemsoc.org

The specific photochemical behavior of this compound itself is not detailed in the provided results, but its structural features as a cyclic ketone with an α,β-unsaturated system suggest that it could potentially undergo photochemical transformations characteristic of this class of compounds, such as [2+2] cycloadditions or reactions initiated by n-π* excitation. Studies on the photochemistry of other cyclic ketones, like cyclopentanone, show Norrish Type I cleavage yielding products like 4-pentenal. kvmwai.edu.inslideshare.net The presence of the double bond and hydroxyl group in this compound would likely influence its specific photochemical pathways compared to saturated cyclic ketones.

Reactivity and Mechanistic Investigations

This compound exhibits specific reactivity patterns, particularly at elevated temperatures and in the presence of certain metals.

Self-Reactivity and Decomposition Pathways at Elevated Temperatures

This compound is known to exhibit self-reactivity at elevated temperatures, specifically above 100°C (212°F). smolecule.comdupont.comdupont.comuwaterloo.calouisville.edu This self-reactivity can lead to polymerization or decomposition. smolecule.comuwaterloo.calouisville.edu The active ingredient in this compound-based resins decomposes at elevated temperatures. dupont.comdupont.comuwaterloo.calouisville.edu

While detailed decomposition pathways for this compound specifically are not provided, studies on the thermal decomposition of related cyclic ketones like cyclopentanone offer some insight into potential fragmentation routes. Thermal decomposition of cyclopentanone at high temperatures (e.g., 761–816 K or 800–1000 K) can yield products such as 2-cyclopentenone, H₂, 1-butene, CO, ethylene, 1,3-butadiene, ketene, propyne, and allene. nih.govresearchgate.net Possible pathways include keto-enol equilibrium and concerted ring-opening. nih.govresearchgate.net The formation of 2-cyclopentenone by eliminating HO₂ from cyclopentanone radicals has also been observed at lower temperatures (500-800 K). nih.gov Given this compound's structural similarity to cyclopentanone, albeit with a methyl group and a double bond, it is plausible that its thermal decomposition could involve ring fragmentation and the formation of smaller volatile compounds, in addition to polymerization reactions.

Reactions with Metals: Copper and Titanium Interactions

This compound, particularly in the context of Dow this compound resins used in microelectronics, interacts with metals such as copper and titanium. These interactions are crucial for adhesion and device performance.

Studies on the adhesion of evaporated copper to Dow this compound 3022 have shown that both Cu⁰ and Ti⁰ can react with the this compound surface to form new chemical species. researchgate.netresearchgate.netresearchgate.net The extent of this reaction is proportional to the metal reactivity. researchgate.netresearchgate.net Analysis techniques like X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM) have revealed that both copper and titanium can penetrate to substantial depths below the this compound surface before diffusing out upon annealing. researchgate.netresearchgate.net

Surface treatments of this compound can significantly influence its interaction with metals. For instance, Ar⁺ treatment can damage the surface, limiting electron delocalization. researchgate.netresearchgate.net Cu⁰ and Ti⁰ react with the damaged surface, forming bonds like Si-O-Cu and C-Cu, although these bonds may be weak and lead to metal clustering. researchgate.net Nitrogen plasma treatment of the this compound surface introduces N-containing groups that can form strong N-Cu bonds with evaporated copper, substantially enhancing adhesion and preventing the surface diffusion of copper clusters even at elevated temperatures (e.g., 350°C). researchgate.netresearchgate.net

Adhesion studies using techniques like microscratch testing and tape peel tests have evaluated the strength of the interface between this compound and metals. researchgate.netkayakuam.comucsb.edu Adhesion to copper can be improved with baking. kayakuam.comucsb.edu Adhesion to titanium is generally poor without an adhesion promoter but improves significantly with the use of specific adhesion promoters like AP3000, particularly when baked. kayakuam.comucsb.edu this compound film does not adhere well to noble metals like gold. kayakuam.comucsb.edu

The interfacial reactions and adhesion characteristics are critical for the reliability and performance of microelectronic devices utilizing this compound-based materials as dielectric layers with metal interconnects.

Adhesion Data Examples (Illustrative - Data based on search results for this compound resins with adhesion promoters):

While direct quantitative data specifically for the reaction of this compound compound with metals is limited in the provided snippets, the research on this compound resins highlights the practical implications of these interactions. The following table summarizes illustrative adhesion trends observed for this compound resins with copper and titanium, often influenced by surface treatment and adhesion promoters.

SubstrateSurface Treatment / Adhesion PromoterAdhesionNotes
CopperUntreatedModerate (can show clustering) researchgate.netresearchgate.netImproved with baking kayakuam.comucsb.edu
CopperN₂ plasma treatmentSubstantially enhanced researchgate.netresearchgate.netStrong N-Cu bonds formed researchgate.netresearchgate.net
TitaniumUntreatedPoor kayakuam.comucsb.edu
TitaniumAP3000 adhesion promoter (baked)Good kayakuam.comucsb.eduMore extensive chemical reactivity of Ti contributes to adhesion researchgate.netresearchgate.net
GoldN/APoor kayakuam.comucsb.eduAvoid this interface in device design kayakuam.com

Note: This table presents generalized findings from research on this compound resins and metal adhesion. Specific adhesion values can vary depending on the exact this compound formulation, metal deposition method, surface preparation, and testing methodology.

Diels-Alder Reaction Mechanisms in this compound Cure

The curing mechanism of this compound-based polymers primarily involves a thermally induced electrocyclic ring-opening of the benzocyclobutene (BCB) groups, followed by a Diels-Alder cycloaddition reaction. Upon heating to temperatures typically above 200 °C, the four-membered BCB ring undergoes thermal isomerization to form a highly reactive o-quinodimethane species acs.org. This o-quinodimethane acts as a conjugated diene.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, resulting in the formation of a cyclohexene ring wikipedia.orglibretexts.org. In the context of this compound cure, the o-quinodimethane intermediate reacts with available dienophiles. In DVS-bis-BCB, the vinyl groups serve as the dienophiles acs.org. The reaction proceeds through a concerted mechanism, where two new carbon-carbon sigma bonds are formed simultaneously via a six-membered cyclic transition state pressbooks.pubpw.live.

In the absence of external dienophiles, the o-quinodimethane can react with itself through a dimerization process or undergo polymerization akin to 1,3-dienes acs.org. However, in the curing of DVS-bis-BCB, the intramolecular or intermolecular Diels-Alder reaction between the generated o-quinodimethane and the vinyl groups on other monomer units or within the same molecule is the predominant cross-linking mechanism acs.org. This process leads to the formation of a rigid, cross-linked polymer network. The Diels-Alder reaction in this context is crucial for building the thermoset structure of the cured this compound polymer, contributing to its excellent chemical resistance and high glass transition temperature (Tg) acs.org.

The Diels-Alder reaction is generally promoted by electron-withdrawing groups on the dienophile and electron-donating groups on the diene libretexts.orgpw.live. While the o-quinodimethane is electron-rich, the vinyl groups in DVS-bis-BCB act as the dienophile. The reaction is stereospecific, meaning the relative stereochemistry of substituents in the dienophile and diene is maintained in the cyclohexene product libretexts.orgpw.live. The reaction requires the diene to be in an s-cis conformation, which the o-quinodimethane intermediate readily adopts libretexts.orgpw.live.

Electrochemical Reactions and Dehalogenation

Electrochemical methods offer alternative or complementary approaches for chemical transformations, including reduction and oxidation reactions. Electrochemical dehalogenation, specifically, involves the reductive removal of halogen atoms from organic molecules using an electric current xmu.edu.cn. This technique can be applied to various halogenated compounds, including aryl and alkyl halides xmu.edu.cn.

The mechanism of electrochemical dehalogenation typically involves the transfer of electrons to the carbon-halogen bond, leading to the formation of a radical anion, which subsequently fragments to yield a radical and a halide anion xmu.edu.cn. Further reduction of the radical can occur, or the radical can participate in other reactions such as hydrogen abstraction or coupling xmu.edu.cnwhiterose.ac.uk.

Research has explored electrochemical dehalogenation for various substrates, such as 1,1-dibromo cyclopropane derivatives and chlorinated cage-like molecules nih.govuochb.cz. These studies demonstrate that electrochemical methods can achieve dehalogenation under relatively mild conditions and can be influenced by factors such as electrode material and solvent composition nih.gov. For instance, leaded bronze has been found to be an effective cathode material for the dehalogenation of cyclopropanes, allowing for selective debromination depending on the solvent nih.gov. Electrochemical methods can also be used to generate alkyl radicals for carbon-carbon bond-forming reactions whiterose.ac.ukresearchgate.net.

While direct electrochemical dehalogenation specifically applied to this compound or its halogenated precursors is not explicitly detailed in the provided search results, the principles of electrochemical reduction and dehalogenation are relevant to the broader chemical space surrounding benzocyclobutene synthesis and modification. For example, halogenated benzocyclobutene precursors used in other synthetic routes could potentially be subjected to electrochemical dehalogenation for specific transformations or purification steps.

Heck C-C Cross-Coupling Reactions in Benzocyclobutene Production

The Heck reaction, a palladium-catalyzed carbon-carbon cross-coupling between an aryl or vinyl halide (or pseudohalide) and an alkene, is a significant method for forming new carbon-carbon bonds rug.nlcdnsciencepub.com. This reaction has been successfully applied in the synthesis of benzocyclobutene derivatives, including key monomers for this compound rug.nlthieme-connect.com.

Specifically, monomers for this compound, such as DVS-bis-BCB, are produced via a Heck reaction rug.nl. A notable example involves the Heck reaction of 2-bromo-benzocyclobutene with divinyltetramethylsiloxane acs.orgrug.nl. This palladium-catalyzed coupling yields the DVS-bis-BCB monomer acs.org. The reaction typically employs a palladium catalyst, a base, and a solvent rug.nl.

The Heck reaction mechanism involves several steps: oxidative addition of the aryl or vinyl halide to the palladium(0) catalyst, migratory insertion of the alkene into the palladium-carbon bond, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst rug.nl. The regioselectivity of the alkene insertion can be influenced by steric and electronic factors rug.nl.

The use of the Heck reaction in the production of benzocyclobutene monomers highlights its utility in constructing complex organic molecules with specific functionalities required for material science applications like those of this compound rug.nlthieme-connect.com. Different palladium catalyst systems and ligands have been explored to optimize yields and selectivity in Heck couplings involving halogenated benzocyclobutenes rug.nl. For instance, the reaction of 4-bromo-benzocyclobutene with tetramethyldivinyldisiloxane catalyzed by Pd(OAc)2–o-Tol3P has been reported, achieving good product yields rug.nl.

Energy Transfer Photocatalysis in Cyclobutane-Fused Chromanone Synthesis

Energy transfer (EnT) photocatalysis has emerged as a powerful tool for constructing complex organic scaffolds, particularly through cycloaddition reactions like the [2+2] cycloaddition, which leads to the formation of cyclobutane rings rsc.orgrsc.orgresearchgate.net. While this compound itself is a benzocyclobutene and its core cyclobutene ring is typically formed through other routes (like [2+2] cycloaddition of a benzyne (B1209423) intermediate or other cyclization methods), energy transfer photocatalysis has been successfully applied to synthesize related cyclobutane-fused systems, such as cyclobutane-fused chromanones rsc.orgrsc.orgresearchgate.net.

In EnT photocatalysis, a photosensitizer absorbs light and is promoted to an excited state. This excited state sensitizer (B1316253) then transfers its energy to a substrate, promoting the substrate to its triplet excited state rsc.orgnih.gov. The excited substrate can then undergo various reactions, including cycloadditions. This approach is particularly useful for reactions that are otherwise challenging to achieve rsc.orgresearchgate.net.

Recent research has demonstrated the use of gold complexes, such as [Au(SIPr)(Cbz)], as efficient sensitizers for the [2+2] cycloaddition of coumarins and unactivated alkenes, leading to the synthesis of cyclobutane-fused chromanones rsc.orgrsc.orgresearchgate.net. This gold-mediated photocatalysis allows access to these cyclobutane-fused structures from readily available starting materials under mild conditions rsc.orgrsc.org. The reactions show good functional group tolerance and can be conducted in environmentally friendly solvents rsc.org.

The mechanism involves the gold complex acting as a sensitizer, absorbing light and transferring energy to the coumarin, which then undergoes a [2+2] cycloaddition with the alkene partner rsc.orgresearchgate.net. This method provides an alternative to traditional photocatalysts like iridium complexes, which were found to be less efficient under the examined conditions for cyclobutane-fused chromanone synthesis rsc.orgrsc.org. The ability to synthesize cyclobutane rings through photocatalytic [2+2] cycloadditions expands the synthetic toolbox for accessing strained cyclic systems found in various complex molecules rsc.orgnih.gov.

Advanced Research on Cyclotene in Biological Systems

Biosynthesis and Metabolic Pathways

Cyclotene is involved in complex biological processes, particularly within the context of thermal reactions and microbial metabolism. Its formation and transformation contribute to the flavor profiles of various foods.

Role in Maillard Reaction and Flavor Development

This compound is a known participant in the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids that occurs during heating and is crucial for the development of flavor and color in many foods. ntou.edu.twscispace.comcanterbury.ac.nz Research indicates that this compound can be generated within Maillard systems. acs.org Its presence and reactions with other compounds, such as proline derivatives, can lead to the formation of various taste-active compounds, including those with cooling or bitter properties. ntou.edu.twacs.orgweebly.comnih.govresearchgate.netresearchgate.net

Metabolic Significance within Yeast (Saccharomyces cerevisiae)

While the search results did not provide direct information on the specific metabolic significance of this compound within Saccharomyces cerevisiae, they highlight the role of Saccharomyces cerevisiae in the metabolism of other flavor precursors. Saccharomyces cerevisiae is known for its C-S-lyase activity, which can cleave precursors to form aroma compounds during fermentation. core.ac.uk Additionally, studies on yeast metabolism, such as the Ehrlich pathway for fusel alcohol production, demonstrate the metabolic capabilities of Saccharomyces cerevisiae in generating flavor-active compounds from amino acids. core.ac.ukscispace.com One search result mentions the discovery of the biosynthetic pathway of cycloclavine, an ergot alkaloid, in Saccharomyces cerevisiae using a yeast-based expression platform, indicating the potential for studying complex biosynthetic pathways in this organism. nih.gov However, a direct metabolic pathway for this compound within Saccharomyces cerevisiae was not explicitly detailed in the provided search results.

Hexose-Derived this compound as a Precursor to Flavor Compounds

Studies have demonstrated that hexose-derived this compound serves as a common precursor for the formation of certain taste-active compounds in Maillard-type reactions. acs.orgweebly.comnih.govresearchgate.netacs.org Specifically, the reaction of hexose-derived this compound with nitrogen-containing precursors, such as pyrrolidine (B122466) (formed from the thermal decarboxylation of L-proline) or 1-pyrroline (B1209420) (formed from Strecker reactions of L-proline), can lead to the exclusive production of specific cooling or bitter compounds. acs.orgnih.govresearchgate.netresearchgate.net

Precursor Efficiency Studies in Maillard-Type Technology

Pharmacological and Biological Activities

Research has explored the biological activities of this compound, including investigations into its potential genotoxicity and cellular uptake.

Genotoxicity and Cellular Uptake Studies

Studies have investigated the genotoxic potential of this compound. In vitro studies using human lymphocytes have shown that this compound can induce sister-chromatid exchanges (SCE) in a dose-dependent manner. hpa.gov.twnih.gov This indicates a potential for this compound to interact with cellular DNA under certain conditions. hpa.gov.twnih.gov

Regarding cellular uptake, while direct studies on this compound's cellular uptake were not extensively detailed in the search results, research on other cyclic compounds like cyclotides has demonstrated cellular uptake into human lymphoma cells. nih.gov This suggests that cyclic structures can be taken up by cells, although the mechanism and extent of uptake would be specific to each compound. nih.gov Studies on the intestinal uptake of Maillard products in Caco-2 cells have shown that while most advanced glycation end products (AGEs) are not transported, specific AGE molecules are recognized by peptide transporters, indicating selective uptake mechanisms for some Maillard-related compounds. acs.org Further research would be needed to specifically elucidate the cellular uptake mechanisms of this compound.

Compound NamePubChem CID
This compound (2-hydroxy-3-methyl-2-cyclopenten-1-one)6660
This compound acetate70960
This compound butyrate109828
L-proline145742
Pyrrolidine31260
1-pyrroline10970
Glucose5793
Fructose2723992
Xylose135111
Ribose6137
Catechin107511
Genistein5280342
1,2,3-trihydroxybenzene (Pyrogallol)1057
1,3,5-trihydroxybenzene (Phloroglucinol)1036
Methional7911
2-acetyl-2-thiazoline11190
2-acetyl-1-pyrroline441132
Cycloviolacin O216132705
Vaby D16132710
Kalata B116132703
Nε-(carboxymethyl)-L-lysine (CML)5280822
Pyrraline118069
Glyoxal (GO)703
Methylglyoxal (MGO)802
3-deoxyglucosone123043
Saccharomyces cerevisiae435881
Cycloclavine16129773
Chanoclavine-I6433307
Lactic acid612
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one536864
α-humulene5281520
3-octanone8040
1-octen-3-ol18847
Catechol289
Maltol10600
Isoeugenol7438
Guaiacol (2-methoxyphenol)460
Vanillin1183
Acetic acid176
Furfural7967
2-acetylfuran11192
Butyrolactone8033
2(5H)-furanone10971
Furfuryl alcohol7115
2-acetylpyrrole10811
Hydroxymaltol60990
Hydroxymethylfurfural (HMF)36151
Dihydro-4-hydroxy-2(3H)-furanone (DHHF)10968
L-arginine6322
L-lysine5962
L-alanine605
Glycine750
D-xylose135111
L-valine6287
L-isoleucine7961
L-serine617
L-ornithine6015
L-aspartic acid439
L-glutamic acid33034
L-phenylalanine6140
2-methylpropanol6357
2-methylbutanoic acid10977
Ethyl dodecanoate8177
4-ethylphenol987
4-ethyl-2-methoxyphenol60751
4-propyl-2-methoxyphenol8343
(Z)-3-hexenol5281114
3-mercaptohexyl acetate3083076
Ethyl 2-methylpropanoate7760
Ethyl hexanoate7769
Ethyl decanoate8175
3-methylbutyl acetate31283
Hexanoic acid889
Octanoic acid370
2,6-dimethyl pyrazine9256
Tetramethyl pyrazine10988
Trimethyl pyrazine10987
Isobutyric acid661
1-methyl indole11555
2-methylpyrazine9255
Methylethylpyrazine13646
Dimethylethylpyrazine16952
2,3-dimethylpyrazine10986
Lactic acid612

Pharmacological and Biological Activities

Genotoxicity and Cellular Uptake Studies

DNA-Damaging Effects and Dose-Response Curves

Information specifically on the DNA-damaging effects of this compound and corresponding dose-response curves is not available in the consulted literature.

Intracellular Mechanisms and Targets

Details regarding the specific intracellular mechanisms and molecular targets through which this compound might exert biological effects, particularly concerning genotoxicity, were not found in the analyzed research.

Physiological Cooling Activities of this compound Derivatives

This compound has been identified as a precursor in the formation of certain physiological cooling compounds, particularly within the context of Maillard-type reactions imreblank.chacs.orgresearchgate.netacs.orgnih.gov. Derivatives formed from this compound, such as 3-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one (B13125796) and 5-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one, have been characterized as compounds possessing cooling activity acs.orgresearchgate.netacs.orgnih.gov.

Structure-Activity Relationships of Cyclic Alpha-Keto Enamines

Systematic investigations into the structure-activity relationships of cyclic alpha-keto enamines, a class that includes cooling compounds derived from this compound, have provided insights into the molecular features necessary for their physiological cooling effect researchgate.net. Studies have shown that modifications to the amino moiety, the size of the carbocyclic ring, or the presence of additional alkyl substitutions can lead to an increase in the cooling threshold researchgate.net. This suggests that the specific structural arrangement of these cyclic alpha-keto enamines is critical for their interaction with the biological targets responsible for the cooling sensation. Unlike menthol, which is associated with a minty odor, many of these alpha-keto enamines are reported to be odorless while still imparting a cooling sensation to the oral cavity and skin researchgate.net.

Precursor Efficiency in Cooling Compound Formation

This compound, specifically hexose-derived this compound, has been established as a common precursor for the formation of cooling-active compounds like 3-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one and 5-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one, as well as other tastants, in Maillard-type reactions acs.orgacs.orgnih.gov. Quantitative model studies have demonstrated that the efficiency of formation of these cooling compounds is significantly influenced by the structure of the nitrogen-containing precursor involved in the reaction with this compound acs.orgacs.orgnih.gov. For instance, the reaction of this compound with pyrrolidine (formed from the thermal decarboxylation of L-proline) primarily yields the cooling compounds, while the presence of 1-pyrroline (formed from Strecker reactions of L-proline) leads to the formation of bitter-tasting compounds instead acs.orgacs.orgnih.gov. An intermediate, (S)-3-methyl-2-[(2'-carboxy)-1-pyrrolidinyl]-2-cyclopenten-1-one, isolated from the this compound/L-proline reaction mixture, has been confirmed as an efficient precursor for the cooling compound 3-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one acs.orgresearchgate.netacs.orgnih.gov. These findings highlight the importance of precursor selection and reaction conditions in controlling the formation of specific tastants, including cooling compounds, from this compound in complex food systems acs.orgacs.orgnih.gov.

Impact on Olfactory Perception and Mechanisms

Research involving this compound derivatives, such as this compound propionate, has provided insights into how the olfactory system processes the chemical structure of odorants eurekalert.orgpsych.ac.cn. Studies suggest that the perception of a compound's smell involves an analysis of its submolecular structural features eurekalert.orgpsych.ac.cn.

Olfactory Adaptation Mechanisms

Olfactory adaptation is a fundamental process by which the response to a continuous or repeated odor stimulus decreases over time. This mechanism helps the olfactory system to filter out constant background odors and remain sensitive to novel scents nih.govharvard.edu. Adaptation can occur at various levels, including at the olfactory receptor neurons (ORNs) in the olfactory epithelium (peripheral adaptation) and within the central nervous system (central adaptation) nih.gov.

Studies investigating olfactory adaptation have utilized various odorants to understand the underlying mechanisms. For instance, research has explored long-lasting odor response adaptation in vertebrate ORNs, suggesting the involvement of the carbon monoxide/cGMP second-messenger system in this process nih.gov. This system appears to contribute to the control of gain and sensitivity in odor transduction nih.gov. Another study perturbed the processing of submolecular features of odor compounds by exploiting adaptation, revealing that prolonged exposure to a substructure of a compound can alter the perception of the whole compound eurekalert.org. This suggests that the olfactory system analyzes submolecular features, and adaptation to these features can dynamically modify odor perception eurekalert.org. While these studies highlight general principles of olfactory adaptation, specific detailed research focusing solely on this compound's direct involvement in or modulation of these precise molecular or cellular adaptation mechanisms was not prominently found in the search results. However, as an odorant, this compound's perception would inherently be subject to these general adaptation processes.

Neural Computation Underlying Odor Formation

The perception of an odor is not simply a direct representation of a single molecule but rather a complex process involving neural computation that integrates information about the chemical's features. Research suggests that the olfactory system performs continuous analysis and synthesis of the structural features and relationships of volatile compounds in the environment eurekalert.org. This process contributes to the formation of an odor percept eurekalert.org.

Molecular Mechanisms of Odorant-Olfactory Receptor Interactions

The initial step in odor perception involves the interaction between odorant molecules and olfactory receptors (ORs) located on olfactory receptor neurons. ORs are G protein-coupled receptors (GPCRs) that bind to odorants, triggering a signaling cascade that leads to the perception of smell genominfo.orgplos.org. Understanding the molecular mechanisms of these interactions is crucial for deciphering the olfactory code.

Research into odorant-olfactory receptor interactions has revealed that ORs can exhibit affinity towards a range of odor molecules, and conversely, a single odorant molecule may bind to multiple ORs with varying affinities plos.org. The diversity in odor recognition is linked to the variable transmembrane domains of these receptors plos.org. While the three-dimensional structure of ORs has been challenging to determine experimentally, computational methods like molecular docking and molecular dynamics simulations are employed to simulate these interactions and explore how odorant molecules activate ORs genominfo.orgfrontiersin.org. Studies have investigated the binding mechanisms of various odorants, including those with caramel-like aromas, with olfactory receptors, identifying key amino acid residues and interaction forces such as hydrogen bonding and pi-pi stacking involved in stabilization researchgate.net. Although the search results did not provide specific detailed studies on the direct molecular interaction of this compound with particular olfactory receptors, as an odorant, this compound is understood to interact with ORs to initiate the olfactory signaling process, consistent with the general mechanisms described.

Computational Chemistry Approaches to Olfaction

Computational chemistry plays an increasingly important role in studying the olfactory system, providing tools to model and simulate complex biological processes that are difficult to investigate experimentally nih.gov. These approaches can help in understanding the relationship between odorant structure and olfactory behavior, predicting odorant-receptor interactions, and deciphering the neural coding of odors plos.orgbiorxiv.orgcnrs.fr.

Computational models, including those based on machine learning and artificial neural networks, are being developed to analyze the relationship between chemical structures and olfactory responses biorxiv.orgcnrs.fr. Molecular docking and dynamics simulations are used to predict and explore how odor molecules bind to olfactory receptors and the resulting conformational changes frontiersin.orgresearchgate.net. These computational techniques have been applied to study the interactions of various odorants with ORs, providing insights into binding mechanisms and helping to predict the potential activity of new compounds plos.orgresearchgate.net. While general computational studies on olfaction are prevalent, specific computational chemistry research focused exclusively on this compound's interaction with ORs or its olfactory properties was not specifically detailed in the provided search results. However, the principles and methods of computational chemistry in olfaction are applicable to understanding the behavior of odorants like this compound.

Occurrence in Natural Products and Phytochemistry

This compound is known to occur in nature and contributes to the aroma profiles of various natural products. It is formed as a product of the pyrolysis of lignocellulose and is found in foods such as wines, coffee, paprika, and salmon, contributing to their characteristic flavors wikipedia.org.

This compound has been reported in various organisms, including Capsicum annuum and Picea abies nih.gov. It is also noted as a metabolite found in or produced by Saccharomyces cerevisiae nih.gov.

Presence in Murraya paniculata

Murraya paniculata, commonly known as orange jasmine, is a plant known to contain various phytochemicals. While a comprehensive list of compounds found in Murraya paniculata extracts includes various phenolic compounds, flavonoids, sesquiterpenoids, and coumarins, specific mention of this compound as a constituent in the provided search results was not found journal-jop.orgkoreascience.krresearchgate.netnih.gov. The essential oil composition of Murraya paniculata from different regions has been analyzed, revealing major components such as caryophyllene (B1175711) oxide, β-caryophyllene, spathulenol, and methyl salicylate, among others, depending on the origin and chemotype journal-jop.orgkoreascience.krresearchgate.netnih.govmdpi.com. Cyclocitral is mentioned as abundant in Murraya paniculata extracts, but this compound itself was not listed among the abundant compounds in the reviewed literature on Murraya paniculata phytochemistry journal-jop.orgkoreascience.krresearchgate.netnih.gov.

Comparative Studies with Other Biologically Active Compounds

Comparative studies are essential for understanding the relative biological activities and properties of different compounds. This compound, being an odorant and a natural product, could be compared to other compounds with similar structural features or biological effects.

Research has compared the biological activities of various natural compounds and their derivatives. For example, studies have investigated the antimycotic activity of jasmon and related substances, as well as the properties of different cooling agents and their interaction with transient receptor potential (TRP) channels researchgate.netresearchgate.net. This compound's structural similarity to hydroxypyrones, which can act as ligands in the formation of metal complexes, suggests potential areas for comparative studies regarding metal binding properties researchgate.net. While the search results mention comparative studies of other biologically active compounds, specific detailed comparative studies directly contrasting this compound's biological activities (beyond its flavor/fragrance use) with other compounds were not extensively covered. However, its role as a flavor compound involved in the Maillard reaction and its presence in yeast metabolism smolecule.com could be areas for comparison with other flavor precursors or microbial metabolites.

Drug Design and Therapeutic Applications of Cyclotide Scaffolds (Contextual for this compound's broader class)

While the heading of this section refers to cyclotide scaffolds, the focus of this article is solely on the chemical compound this compound, specifically 2-hydroxy-3-methyl-2-cyclopenten-1-one, and its related structure, 2-cyclopenten-1-one (B42074). These cyclopentenones are a class of small molecules distinct from cyclotide peptides. However, research into the biological activities of cyclopentenones like this compound is exploring their potential relevance in therapeutic contexts.

Recent studies have investigated the diverse biological properties of this compound and related cyclopentenone derivatives, suggesting potential applications that align with areas explored in drug design and therapeutics. These activities include antioxidant, anti-inflammatory, antimicrobial, and antiviral effects, as well as potential roles in modulating cellular pathways relevant to disease.

Biological Activities of this compound and Related Cyclopentenones

Research indicates that cyclopentenones, including 2-cyclopenten-1-one, exhibit various biological activities. 2-Cyclopenten-1-one has been identified as an inducer of heat shock protein 70 (Hsp70) synthesis in human cells and has shown antiviral properties. researchgate.netresearchgate.netebi.ac.uk This induction of Hsp70 is relevant to cellular defense mechanisms and has implications for therapeutic strategies targeting conditions involving cellular stress, inflammation, and infection. researchgate.net

Furthermore, 2-cyclopenten-1-one has demonstrated inhibitory activities against certain enzymes, such as urease. ebi.ac.uk The mechanism is suggested to involve a Michael-like addition to thiol groups in the enzyme. ebi.ac.uk

Derivatives of cyclopentenone, such as 2-hydroxy-3-methyl-2-cyclopenten-1-one (this compound) and 3-isopropyl-2-cyclopenten-1-one, have been studied for their antioxidant and anti-inflammatory properties. researchgate.netcabidigitallibrary.org These compounds have shown the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. Anti-inflammatory effects are suggested to involve the modulation of inflammatory pathways and potential inhibition of enzymes involved in the inflammatory response. The electrophilic nature of the cyclopentenone ring may facilitate interactions with cellular thiols, influencing these pathways.

Antimicrobial activity has also been reported for cyclopentenones. Studies suggest that these compounds can disrupt microbial cell membranes and inhibit enzyme activity, leading to the inhibition of bacterial growth against various pathogens, including both Gram-positive and Gram-negative bacteria. Bio-oil containing this compound has shown strong antibacterial effects. uinjkt.ac.id

In the context of cancer research, there is ongoing exploration into the potential anti-cancer activities of cyclopentenones. Preliminary studies suggest that these compounds may exhibit cytotoxic effects against certain cancer cell lines and modulate inflammatory pathways relevant to cancer progression. ontosight.ai 2-Cyclopenten-1-one has been noted to function as a differentiation agent in certain cancer cell lines. researchgate.net

Potential Therapeutic Relevance

The observed biological activities of this compound and related cyclopentenones highlight their potential for therapeutic exploration. Their antioxidant and anti-inflammatory properties suggest relevance in conditions characterized by oxidative stress and inflammation. nih.gov The antimicrobial and antiviral activities point towards potential applications in combating infectious diseases. researchgate.netresearchgate.netuinjkt.ac.id The ability to induce heat shock proteins like Hsp70 could be exploited for cytoprotective strategies. researchgate.netresearchgate.net Furthermore, preliminary findings in cancer research warrant further investigation into their potential as therapeutic agents or作为 leads for drug development. researchgate.netontosight.ai

While the provided outline section title refers to cyclotide scaffolds, the research detailed above focuses on the intrinsic biological activities of the small molecule cyclopentenones, including this compound. These findings contribute to the broader understanding of how diverse chemical structures can exhibit biological effects with potential therapeutic implications.

Summary of Biological Activities

Biological ActivityObserved EffectsCompound Examples
AntioxidantFree radical scavenging, reduction of oxidative stressThis compound (2-hydroxy-3-methyl-2-cyclopenten-1-one), 2-cyclopenten-1-one
Anti-inflammatoryModulation of inflammatory pathways, potential enzyme inhibitionThis compound, 3-isopropyl-2-cyclopenten-1-one, Cyclopentenone isoprostanes
AntimicrobialDisruption of cell membranes, enzyme inhibition, inhibition of bacterial growthThis compound, Cyclopentenones
AntiviralInhibition of viral replication, linked to Hsp70 induction2-Cyclopenten-1-one
Hsp70 InductionInduction of heat shock protein 70 synthesis2-Cyclopenten-1-one
Potential AnticancerCytotoxic effects, modulation of inflammatory pathways, differentiation agentThis compound, 2-cyclopenten-1-one, Cyclopentenones
Enzyme InhibitionInhibition of enzymes (e.g., urease)2-Cyclopenten-1-one

Advanced Analytical and Characterization Techniques in Cyclotene Research

Spectroscopic and Chromatographic Methods

Spectroscopic and chromatographic methods provide valuable insights into the chemical composition, structure, and purity of Cyclotene and its derivatives.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, chemical state, and electronic state of elements within the top 1–10 nm of a material's surface. thermofisher.comphi.com XPS analysis involves irradiating a solid surface with X-rays and measuring the kinetic energy of emitted photoelectrons. thermofisher.com This energy is characteristic of the element and its chemical state, providing quantitative and chemical state information. thermofisher.comphi.com

In this compound research, XPS has been extensively used for surface analysis, particularly after various surface treatments. For instance, XPS has been employed to verify the chemical modification of Dow this compound surfaces by N2 plasma, showing the grafting of nitrogen-containing groups. researchgate.netresearchgate.net High-resolution XPS confirmed the reaction of these groups with copper to form strong N-Cu bonds, enhancing adhesion. researchgate.netresearchgate.net XPS has also revealed the loss of aromaticity in this compound due to bond breaking by ion beams and the subsequent oxidation of surface charges on atmospheric exposure, leading to the formation of alcohol, carbonyl, and carboxylic acid groups. researchgate.netresearchgate.netgoogle.com Studies investigating the effect of particle treatment on this compound surfaces have utilized XPS to reveal that various particles damage the surface similarly, limiting the polymer's ability to delocalize electrons. researchgate.netresearchgate.net XPS is also used to analyze fracture surfaces to understand adhesion mechanisms, identifying the presence and distribution of elements from adhesion promoters like nitrogen in aminosilane (B1250345) cambridge.orgscribd.com. Angle-resolved XPS can be used to determine surface coverage and composition profiles with depth. cambridge.org

Photoacoustic FTIR Spectroscopy

Photoacoustic FTIR (Fourier Transform Infrared) Spectroscopy (FTIR-PAS) is a non-destructive technique used for the analysis of solid-phase materials. mdpi.com It works by measuring the acoustic waves generated when a sample absorbs modulated infrared radiation. mdpi.comontosight.ai A key advantage of FTIR-PAS is that it requires no complex sample preparation and is not affected by light scattering and reflection. mdpi.com

FTIR-PAS has been applied in the study of this compound, particularly to investigate its cure reaction. Research on the cure of B-staged this compound 3022 utilized photoacoustic FTIR, along with XPS, to indicate that the cure reaction is second-order, consistent with a Diels-Alder mechanism. researchgate.net The technique also confirmed the lack of aromaticity loss during curing, indicating the production of tetrahydronaphthalene. researchgate.net FTIR-PAS has also been used to characterize the introduction of N-containing groups onto the this compound surface after N2 plasma treatment. researchgate.netresearchgate.net Compared to other FTIR techniques like ATR and DRIFT, FTIR-PAS has shown high reproducibility in certain analyses. nih.gov

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a powerful tool for obtaining information on the surface morphology of materials at the nanoscale. nanoscientific.org It can provide three-dimensional images of topography, revealing details about roughness, defects, and structural phases. spectraresearch.com AFM operates by scanning a sharp tip across the sample surface and measuring the deflection of a cantilever. nanoscientific.org Contact mode AFM and tapping mode AFM are common techniques used for imaging surface morphology. researchgate.netnanoscientific.orgspectraresearch.com

AFM has been used in this compound research to study the morphology of modified surfaces. Contact mode AFM studies of chemically modified Dow this compound surfaces showed unexpected, initially large, values of both etch depth and friction in treated areas. researchgate.net These differences were attributed to enhanced electrostatic interaction with the AFM tip. researchgate.netresearchgate.net AFM and TEM have been used together to reveal that deposited metals like copper and titanium can penetrate substantial depths below the this compound surface. researchgate.netresearchgate.net AFM has also been employed to characterize the surface morphology of this compound after plasma treatments. researchgate.net Angle-resolved XPS and AFM have been used in conjunction to characterize adhesion promoter films on surfaces that interface with benzocyclobutene (this compound), identifying surface bond density, morphology, and chemistry. cambridge.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a technique that uses a beam of electrons to image a sample, providing high-resolution details about its internal structure and morphology at the nanoscale. TEM can reveal features such as nanoparticles, defects, and the penetration of materials into a substrate.

In the context of this compound, TEM has been used in studies investigating the interaction of deposited metals with the polymer surface. AFM and TEM studies have shown that copper and titanium can penetrate to substantial depths below the this compound surface before diffusing out on annealing. researchgate.netresearchgate.net TEM has also been used to observe nanoparticles in materials characterized by XPS, demonstrating its complementary nature in analyzing both chemical composition and morphology. researchgate.net TEM analysis has also been applied to study the integration of benzocyclobutene polymers (this compound) with silicon micromachined structures, examining interfaces and potential diffusion. mcmaster.caresearchgate.net

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Sequence Information

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and, through fragmentation patterns (MS/MS), insights into its structure and sequence (for polymers or complex molecules). MS is often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS) for the separation and identification of components in a mixture.

Mass spectrometry is used in the analysis of this compound and related compounds. For instance, GC-MS has been used to analyze volatile constituents in various extracts, where this compound-related compounds were identified. researchgate.neteuropa.eu LC-MS/MS is considered optimal for quantifying this compound-d6 in complex matrices due to its sensitivity and specificity. The identification of degradation products of related compounds has also been performed using mass spectra. nih.gov Predicted collision cross-section values for this compound (4-cyclopentene-1,3-dione) and its adducts can be calculated using MS data. uni.luuni.lu

Reversed-Phase HPLC (RP-HPLC) for Separation, Purification, and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized technique for the separation, purification, and quantification of this compound and related compounds phenomenex.comchromtech.com. RP-HPLC separates compounds based on their hydrophobicity, employing a non-polar stationary phase and a polar mobile phase phenomenex.comchromtech.com. The retention of analytes on the stationary phase is governed by hydrophobic and van der Waals interactions phenomenex.com.

In RP-HPLC, the stationary phase typically consists of silica (B1680970) particles bonded with hydrophobic alkyl chains, such as C18, C8, or C4, with C18 being the most common phenomenex.com. The mobile phase is a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) phenomenex.com. Gradient elution, which involves gradually increasing the concentration of the organic solvent in the mobile phase, is often employed to enhance separation efficiency phenomenex.com.

RP-HPLC has been successfully applied in the purification of cyclotides, a class of peptides, demonstrating its effectiveness in separating structurally similar compounds researchgate.netnih.gov. Studies have shown that optimizing parameters such as the gradient rate can significantly improve the resolution of closely related substances nih.gov. The purity of isolated compounds can be verified using analytical RP-HPLC nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Composition and Volatile Organic Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to identify and quantify different components within a sample, particularly volatile and semi-volatile organic compounds mdpi.comnih.gov. GC separates the components based on their boiling points and interaction with the stationary phase, while MS provides structural information based on the mass-to-charge ratio of fragmented ions mdpi.comthermofisher.com. This combination allows for the detailed analysis of complex mixtures.

GC-MS is frequently employed for the analysis of volatile organic compounds (VOCs), which are substances that readily vaporize at room temperature thermofisher.com. The analysis of VOCs using GC-MS often requires specific sample preparation techniques to effectively extract and concentrate the volatile analytes from the sample matrix thermofisher.comthermofisher.com.

Headspace Solid Phase Micro-extraction (HS-SPME) is a solvent-free sample preparation technique widely coupled with GC-MS for the analysis of volatile compounds mdpi.comrsc.orguta.edu. In HS-SPME, a fiber coated with an extractive phase is exposed to the headspace above a sample, allowing volatile analytes to partition onto the fiber coating thermofisher.commdpi.com. The fiber is then inserted into the GC injection port, where thermal desorption releases the analytes into the GC column for separation and subsequent MS analysis thermofisher.commdpi.com.

HS-SPME is a convenient and efficient method that minimizes sample matrix interference and reduces the need for large volumes of solvents mdpi.com. The effectiveness of HS-SPME can be influenced by various parameters, including fiber type, extraction time and temperature, and sample matrix characteristics mdpi.com. Optimization of these parameters is crucial for maximizing extraction efficiency mdpi.com. HS-SPME-GC-MS has been successfully applied in the analysis of volatile profiles in various samples, demonstrating its capability for both qualitative and quantitative analysis rsc.orguta.edunih.govnih.gov.

Solvent extraction is another common sample preparation technique used in conjunction with GC-MS for isolating analytes from a sample matrix thermofisher.comtamu.edu. This method involves using a suitable solvent or mixture of solvents to selectively dissolve the target compounds from the sample thermofisher.comtamu.edu. The choice of solvent depends on the polarity and chemical properties of the analytes and the sample matrix thermofisher.comtamu.edu.

Various solvent extraction methods exist, including liquid-liquid extraction and solid-phase extraction thermofisher.comnih.gov. These techniques can involve simple procedures like shaking the sample with a solvent, followed by separation of the solvent layer containing the analytes tamu.edu. In some cases, more complex procedures or specialized equipment may be used to enhance extraction efficiency mdpi.comtamu.edu. After extraction, the solvent extract is typically concentrated before injection into the GC-MS system tamu.edu. Solvent extraction methods are particularly useful for extracting a wide range of organic compounds, including those that may not be easily amenable to headspace techniques thermofisher.com.

Headspace Solid Phase Micro-extraction (HSPME)

Computational Chemistry and Modeling

Computational chemistry and modeling techniques play a vital role in understanding the behavior, properties, and interactions of this compound at a theoretical level. These methods complement experimental studies by providing molecular-level insights and predictive capabilities kallipos.grnextmol.com.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that simulate the motion of atoms and molecules over time nextmol.commdpi.comgithub.io. By applying principles of classical mechanics, MD simulations can provide information about the dynamic behavior, conformational changes, and interactions of a molecule in various environments, such as in solution or within a material kallipos.grnextmol.comgithub.io.

MD simulations are based on calculating the forces between atoms and then solving Newton's equations of motion to determine how the atoms move over discrete time steps github.io. This allows researchers to observe the system's evolution and sample different configurations github.io. MD simulations can be used to study properties such as structural stability, diffusion, and binding interactions mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity or physicochemical properties frontiersin.orgmdpi.comwikipedia.org. The fundamental principle behind QSAR is that the activity of a compound is related to its molecular structure and properties mdpi.comwikipedia.org.

QSAR models use molecular descriptors, which are numerical representations of different aspects of a molecule's structure and properties, as predictor variables to build models that can predict the activity of new, untested compounds mdpi.comwikipedia.org. These models can be used for various purposes, including predicting biological activity, toxicity, or other properties mdpi.comwikipedia.org.

The process of developing a QSAR model typically involves selecting a dataset of compounds with known structures and activities, calculating molecular descriptors for these compounds, and then using statistical methods to build a model that correlates the descriptors with the activity frontiersin.orgmdpi.com. QSAR studies are widely used in drug discovery and risk assessment to prioritize compounds for synthesis and testing mdpi.comwikipedia.org. While no specific QSAR studies on this compound were found in the provided results, the methodology is broadly applicable to understanding the relationship between the structure of a compound and its properties or activities frontiersin.orgmdpi.com.

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method is valuable for understanding binding interactions, such as those between small molecules like this compound and biological targets, like proteins. researchgate.net The goal is to predict the pose(s) of the ligand in the binding site and estimate the binding affinity. researchgate.net

In the context of compounds found in Barleria noctiflora, which include this compound, molecular docking studies have been performed to investigate interactions with proteins like the histamine (B1213489) H1 receptor. nih.govresearchgate.net These studies aim to understand how these compounds might exert biological effects by binding to specific protein targets. For instance, some compounds in B. noctiflora extract, although not explicitly stated for this compound itself in the provided snippets, showed interactions with the histamine H1 receptor, binding at specific residues like GLU-177 and ASP-178 with associated binding energy scores. nih.govresearchgate.net This indicates the potential for in silico studies, including molecular docking of this compound, to explore its possible biological interactions and mechanisms.

Molecular docking typically involves several steps, including preparing the ligand and receptor structures, performing the docking simulation to generate different poses, and scoring these poses based on predicted binding energy. researchgate.net Tools like AutoDock Tools have been used for such analyses, employing methods like the genetic algorithm for pose generation. researchgate.net Analyzing the resulting binding poses and interactions, such as hydrogen bonds and hydrophobic contacts, provides insights into the molecular basis of the interaction. researchgate.net

Theoretical Methods for Predicting Molecular Geometries

Theoretical methods play a crucial role in determining and understanding the three-dimensional structure, or molecular geometry, of compounds like this compound. The molecular geometry significantly influences a molecule's physical and chemical properties, including its reactivity and interactions. udel.edupressbooks.publibretexts.org

One fundamental theoretical approach for predicting molecular geometry is the Valence Shell Electron Pair Repulsion (VSEPR) theory. pressbooks.publibretexts.orglibretexts.org VSEPR theory predicts the arrangement of electron pairs around a central atom to minimize repulsion, thereby determining the electron-domain geometry and subsequently the molecular geometry. pressbooks.publibretexts.orglibretexts.org While VSEPR provides a basic prediction of shape based on electron domains (bonding and non-bonding pairs), more advanced quantum mechanical methods are employed for more accurate and detailed geometric information. libretexts.orgresearchgate.net

Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to calculate the electronic structure and optimize the geometry of molecules. researchgate.net DFT methods, often combined with specific basis sets (e.g., B3LYP/6-31G), can provide detailed information about bond lengths, bond angles, and dihedral angles, leading to a precise description of the molecular geometry in the gas phase or other environments. researchgate.net These calculations can also be used to investigate the relative stabilities of different possible structures, such as tautomers of a molecule. researchgate.net For this compound, which can exist in tautomeric forms, theoretical methods are essential for understanding the preferred structural isomer and its geometry. researchgate.net

The Quantum Theory of Atoms in Molecules (AIM) is another theoretical framework that can be used to analyze the charge distribution and atomic energies within a molecule, providing further insights into the factors influencing structural stability and bonding. researchgate.net By partitioning the total molecular electronic energy among atoms, AIM can help rationalize the relative energies of different tautomeric structures. researchgate.net

Cyclotene in Advanced Materials Science and Engineering

Dielectric Materials and Microelectronics Applications

Cyclotene's electrical properties, such as its low dielectric constant and low dissipation factor, are crucial for its role as a dielectric material in high-speed microelectronic devices. ucsb.edukayakuam.comumdmsal.com The dielectric constant for this compound 3000 series resins is typically between 2.50 and 2.65 at frequencies ranging from 1 to 20 GHz. ucsb.edukayakuam.commatweb.com The dissipation factor is reported to be as low as 0.0008. kayakuam.comucsb.edukayakuam.comostec-materials.ru These properties contribute to reduced signal loss and crosstalk in high-frequency circuits.

Table 1: Typical Electrical Properties of this compound 3000/4000 Series Resins

PropertyValueFrequency Range
Dielectric Constant2.50 – 2.651-20 GHz
Dissipation Factor0.0008 – 0.0021-20 GHz
Breakdown Voltage5.3 x 10⁶ V/cm (530 kV/mm)-
Leakage Current4.7 - 6.8 x 10⁻¹⁰ A/cm²1.0 MV/cm
Volume Resistivity1 x 10¹⁹ Ω-cm-

*Data compiled from multiple sources. ucsb.edukayakuam.comumdmsal.commatweb.comucsb.edukayakuam.comostec-materials.ru

Use as Spin-on Dielectric Materials

This compound resins, particularly the 3000 series, are specifically developed as spin-on dielectric materials for microelectronic fabrication. ucsb.edukayakuam.comagasem.commicroresist.de This application leverages the material's ability to be applied as a liquid solution and then cured to form a solid dielectric layer. The spin-on process allows for the creation of thin, uniform films over various substrate topographies. ucsb.edukayakuam.compsu.edukayakuam.com The low viscosity of the resin solutions facilitates spin coating, enabling precise control over film thickness by adjusting spin speed. ucsb.eduucsb.edukayakuam.comostec-materials.rukayakuam.com

Application in Thin Film Microelectronics

In thin film microelectronics, this compound is used in various capacities, including interlayer dielectrics and passivation layers. ucsb.edukayakuam.comacs.org Its low dielectric constant is advantageous for reducing capacitance and improving signal propagation speed in high-density interconnects. The material's excellent planarization capabilities are also critical for creating smooth surfaces over underlying metal lines and features, which is essential for subsequent lithography and metallization steps in multi-layer structures. ucsb.edukayakuam.comacs.orgresearchgate.net Both dry-etchable (e.g., 3000 series) and photosensitive (e.g., 4000 series) versions of this compound are employed, offering different patterning approaches. acs.orgucsb.edukayakuam.comkayakuam.comagasem.com

Adhesion Enhancement of Metals to this compound Surfaces

Achieving strong adhesion between metal layers and this compound is critical for the reliability and mechanical integrity of microelectronic devices. researchgate.netresearchgate.nettandfonline.com Without proper surface treatment or adhesion promoters, the adhesion of metals like copper to this compound can be weak. researchgate.netresearchgate.netkayakuam.com Various methods are employed to enhance this adhesion, including surface treatments and the use of adhesion promoters. ucsb.edukayakuam.comostec-materials.rupsu.edukayakuam.comtandfonline.comkayakuam.com Adhesion promoters, typically organosilane coupling agents, are commonly recommended prior to this compound coating to improve adhesion to various surfaces, including metals like aluminum, copper, and titanium. ucsb.edukayakuam.comostec-materials.rupsu.edukayakuam.comkayakuam.com

Studies have investigated the effect of high-energy particle treatments, such as using Ar+, Cu0, or Ti0 particles, on the adhesion of deposited metals to this compound surfaces. researchgate.netresearchgate.net XPS analysis has indicated that these particles can damage the this compound surface, affecting its ability to delocalize electrons. researchgate.netresearchgate.net While Ar+ treatment can lead to the formation of Si-Hn groups and loss of aromaticity, it may result in weak bonds with evaporated copper. researchgate.netresearchgate.net Conversely, treatment with Cu0 and Ti0 particles can lead to reactions with the this compound, forming new chemical species. researchgate.netresearchgate.net AFM and TEM studies suggest that copper and titanium can penetrate the this compound surface to some depth, diffusing out upon annealing. researchgate.netresearchgate.net Adhesion tests have shown that such particle treatments can lead to substantial increases in shear adhesion for both copper and titanium, with an increase in tensile adhesion observed specifically for titanium, attributed to its more extensive chemical reactivity. researchgate.netresearchgate.net

Nitrogen plasma treatment has been demonstrated as an effective method to dramatically increase the adhesion of copper to this compound surfaces. researchgate.nettandfonline.comresearchgate.netgoogle.com This treatment introduces nitrogen-containing groups onto the this compound surface. researchgate.netresearchgate.netresearchgate.net XPS and photoacoustic FTIR analyses have confirmed the presence of these groups. researchgate.netresearchgate.netresearchgate.net

Nitrogen Plasma Treatment for N-Containing Group Introduction

Integration in 3D Integration Technologies

This compound resins are widely adopted in 3D integration, a technology that involves stacking multiple layers of semiconductor wafers or dies vertically to create high-performance, miniaturized devices. kayakuam.comsmolecule.com this compound's role in 3D integration is crucial for achieving strong, reliable bonding between these stacked layers. smolecule.com Its low thermal expansion coefficient ensures minimal stress on the bonded layers during temperature fluctuations, which is essential for maintaining device integrity. smolecule.com Additionally, its good electrical insulating properties allow it to function as an effective dielectric layer between bonded wafers. smolecule.com Specific formulations, such as DuPont™ this compound™ 3300, are designed for 3D encapsulation and trench/bevel filling in heterogeneous 3DIC structures, offering low dielectric constant (Dk), low dissipation factor (Df), low moisture uptake, and minimal outgassing. dupont.comdupont.com These properties, combined with good uniformity and filling capability, enable the creation of void-free structures. dupont.com The material's ability to withstand post-processing conditions up to 400°C and its excellent adhesion to various substrates like Si, SixNx, SiOx, and metals are critical for preventing delamination and peeling issues in complex 3D assemblies. dupont.comdupont.com

Application in Microfluidic Devices

This compound's properties also lend themselves to applications in microfluidic devices, which manipulate fluids on a micrometer scale. The ability of this compound to form conformal, leak-proof seals is crucial for the fabrication of such devices. smolecule.com In the fabrication of titanium-based dielectrophoresis devices for microfluidic applications, this compound 4026 has been used as an adhesive and insulating layer. purdue.edu Its photo-definable nature simplifies fabrication and enables electrical isolation without the need for additional silicon dioxide deposition steps. purdue.edu The relatively low bond force and temperature required for curing this compound help preserve the integrity of underlying metal and dielectric layers. purdue.edu While a full cure is typically performed at higher temperatures, a reduced bonding temperature of 150°C has been shown to mitigate stress induced by the thermal mismatch between this compound and silicon dioxide, while still providing sufficient bond strength for leak-free performance in microfluidic devices. purdue.edu

Advanced Packaging Technologies

This compound resins are extensively used in various advanced packaging technologies, including wafer-level chip-scale packaging (WLCSP), flip chip, system-in-package (SiP), and 3D chip packages. As a packaging dielectric, this compound protects high-performance IC chips from physical, chemical, and electrical damage by insulating distribution wiring. dupont.com Its low cure temperature, low loss, good thermal stability, and chemical resistance are beneficial in these applications. dupont.com this compound is utilized in wafer level packaging (WLP) architectures for both passivation and redistribution layer (RDL) applications. dupont.com The material's high resolution and ability to meet the performance requirements of high-end devices are key advantages. dupont.comdupont.com Recent developments include dry-film photo-imageable dielectric materials like DuPont™ this compound™ DF6000, designed for advanced semiconductor packaging, offering good resolution, low moisture uptake, superior thermal stability, and wide photolithography latitude for complex circuit patterns. dupont.comimapsource.org This dry film material is suitable for 2.5D and 3D advanced heterogeneous chiplet integration schemes, including Fan-Out Wafer and Panel Level processing (FO-WLP, FO-PLP). imapsource.org

Properties for Dielectric Applications

This compound resins are characterized by their excellent dielectric properties, making them suitable for various microelectronic dielectric applications. umdmsal.comagasem.com Key properties include a low dielectric constant (ranging from 2.50 to 2.65 at 1-20 GHz) and a low dissipation factor (between 0.0008 and 0.002 at 1-20 GHz). kayakuam.comucsb.edu These low-k and low-loss characteristics are crucial for minimizing signal delay and crosstalk in high-frequency applications. umdmsal.com this compound also exhibits high breakdown voltage (typically around 5.3 x 106 V/cm) and low leakage current (around 6.8 x 10-10 A/cm2 at 1.0 MV/cm), indicating good electrical insulation capabilities. ucsb.edukayakuam.com The material demonstrates low moisture absorption, which is important for maintaining stable electrical properties, as moisture uptake can lead to an increase in dielectric constant and degradation of breakdown strength and leakage current. umdmsal.comucsb.edu

Here is a table summarizing some typical dielectric properties of this compound 3000 and 4000 series resins:

PropertyMeasured Value (3000 Series) kayakuam.comucsb.eduValue (4000 Series) kayakuam.com
Dielectric Constant2.50 – 2.65 at 1-20 GHz2.65 (1kHz – 20GHz)
Dissipation Factor0.0008 – 0.002 at 1-20 GHz0.0008
Breakdown Voltage5.3 x 106 V/cm5.3 MV/cm
Leakage Current6.8 x 10-10 A/cm2 at 1.0 MV/cm4.7 x 10-10 A/cm2 at 1.0 MV/cm
Volume ResistivityNot specified1 x 1019 Ω-cm
Moisture UptakeLow0.1% (23°C/45% RH)

Photopatternable this compound Resins

Photopatternable this compound resins are essential for creating defined structures in microelectronic fabrication using standard photolithography techniques. ostec-materials.ruucsb.edu These resins can be formulated to be either negative-tone or positive-tone. imapsource.orgpromerus.com

Positive-Tone and Aqueous-Base-Developable Materials

While many commercial BCB-based photosensitive resins are negative-tone and require organic solvents for development, positive-tone and aqueous-base-developable this compound formulations have been developed. promerus.comresearchgate.netresearchgate.net An example is the this compound* AD6000 series, which is positive-tone and can be developed using aqueous bases like 0.26N TMAH. researchgate.netmeptec.orgallenpress.com These materials are typically based on a prepolymer derived from divinylsiloxane bisbenzocyclobutene (DVS-bisBCB) and BCB-acrylic acid, with the addition of a diazonaphthaquinone to make them photosensitive. researchgate.netresearchgate.net This aqueous developability offers processing advantages compared to solvent-developed systems. researchgate.netresearchgate.net Patterned films from these materials can achieve high resolution with scum-free via openings, sometimes without the need for a descum step. researchgate.net

Other Material Applications

Beyond primary roles, BCB-based materials, including those marketed as this compound resins, find utility in several other critical areas within advanced materials science and engineering. Their versatile properties, such as excellent adhesion, low dielectric constant, thermal stability, and chemical resistance, contribute to their application in diverse technological fields.

Development of High-Performance Adhesives

BCB-based polymers are utilized in the development of high-performance adhesives, particularly in microelectronic packaging and wafer bonding processes. These materials exhibit excellent adhesion properties to various substrates, including silicon fishersci.canih.gov. This strong adhesion is crucial for ensuring the mechanical integrity and reliability of advanced electronic assemblies, especially in three-dimensional (3D) integration where multiple layers or components are bonded together fishersci.ca.

Divinyl siloxane bis-benzocyclobutene (DVS-BCB), a common prepolymer in this compound formulations, has garnered attention as an intermediate bonding material mdpi.com. Research has focused on optimizing bonding processes using DVS-BCB to achieve void-free interfaces in high-density patterned array bonding, which is essential for high yield and performance in advanced packaging technologies mdpi.com. Studies have investigated parameters such as curing temperature and compressive pressure to ensure robust and reliable bonds mdpi.com. For instance, DVS-BCB materials are reported to cure significantly (over 98%) after 1 hour at 250 °C mdpi.com. Optimized processes have demonstrated void-free bonding with specific compressive pressures, such as 0.6 N/mm² mdpi.com. Furthermore, temporary wafer bonding adhesives based on BCB resin technology have been developed, designed for applications requiring subsequent debonding after processing steps nih.gov.

Encapsulation of Electronic Devices

Encapsulation is a vital process in protecting sensitive electronic devices from environmental factors such as moisture, chemicals, and mechanical stress. BCB-based polymers, including this compound resins, are widely used as encapsulation materials in microelectronics and microelectromechanical systems (MEMS) due to their favorable properties fishersci.canih.govwikipedia.orgamericanelements.comamericanelements.com.

Key properties that make BCB suitable for encapsulation include a low dielectric constant (approximately 2.65 in the range of 10 Hz to 1 MHz), low moisture uptake, minimal outgassing, excellent planarization capabilities, and high thermal stability fishersci.cafishersci.ptontosight.ai. These characteristics are critical for maintaining the electrical performance and long-term reliability of encapsulated devices. BCB is used to form redistribution layers and encapsulation caps (B75204) in various packaging schemes wikipedia.orgamericanelements.com. Specific this compound products, such as this compound 4026-46, have been utilized in the fabrication of encapsulation caps for MEMS devices, including processes involving the creation of air-gaps using sacrificial layers americanelements.comamericanelements.com. This compound 3300 is described as a self-priming material suitable for filling trenches and bevels in 3DIC structures, offering good uniformity and filling capability while withstanding high-temperature post-processing conditions (below 400°C) fishersci.pt. The high thermal stability and low outgassing of these materials are important for compatibility with subsequent manufacturing steps like solder reflow nih.gov.

Nanoparticle Synthesis as Template or Support Material

While the primary role of this compound is not typically as a direct template for nanoparticle synthesis in the classical sense of directing nanoscale structure formation, BCB-based resins can function as support materials or modifying layers in processes involving nanoparticles.

One reported application involves the use of this compound 3022-46 resin as a coating on a paper substrate during the synthesis of zinc oxide (ZnO) nanotubes. In this context, the BCB resin layer on the substrate is suggested to help in reducing surface roughness and damage. This surface modification can potentially enhance the alignment and homogeneity of the growing ZnO nanotubes on the paper substrate, thus acting as a support material that influences the outcome of the nanoparticle synthesis process. While other materials like carbon cloth or sacrificial polymers containing nanoparticles are discussed as templates in different nanoparticle-related contexts, the application of this compound as a substrate coating highlights its potential as a supporting layer in specific nanoparticle synthesis methodologies americanelements.com.

Here is a table summarizing some key properties of BCB-based materials relevant to these applications:

PropertyTypical Value / DescriptionRelevant Application(s)Source(s)
Dielectric Constant (k)~2.65 (10 Hz to 1 MHz), LowEncapsulation, Adhesives fishersci.cafishersci.pt
Dissipation Factor (Df)Low, MinimalEncapsulation, Adhesives fishersci.pt
Moisture UptakeLow, MinimalEncapsulation, Adhesives fishersci.cafishersci.pt
Thermal StabilityGood, High (>400°C post process for this compound 3300)Encapsulation, Adhesives fishersci.ptnih.gov
Coefficient of Thermal Exp.Low (<30ppm/°C for specific formulations)Encapsulation, Adhesives nih.gov
AdhesionExcellent to Silicon, High peel strength to Copper (>0.4 kgf/cm)Adhesives, Encapsulation fishersci.canih.govfishersci.ptnih.gov
PlanarizationExcellentEncapsulation, Adhesives fishersci.caontosight.ai
Resolution (Photo-patternable)Up to 7 µm L/S, 20 µm, 5-10 µm Feature SizeEncapsulation (Redistribution Layers) nih.govnih.gov
Residual StressLow (<30MPa for specific formulations)Encapsulation nih.gov

Emerging Research Directions and Future Perspectives for Cyclotene

Optimization of Synthetic Pathways for Scalability and Sustainability

Current research is focused on developing more efficient and environmentally friendly methods for synthesizing Cyclotene. Optimizing synthetic pathways is crucial for enabling large-scale production while minimizing environmental impact, aligning with the principles of green chemistry numberanalytics.comjddhs.com. Strategies include exploring alternative catalysts, reaction conditions, and starting materials to improve yield, reduce energy consumption, and decrease waste generation. The use of catalysts, for instance, can significantly lower the energy required for reactions and minimize waste numberanalytics.comresearchgate.net. Furthermore, the selection of appropriate solvents, such as water or ionic liquids, can contribute to waste and energy reduction numberanalytics.com. The potential for using renewable resources, such as biomass or bio-based materials, as precursors for synthesis is also being investigated to reduce dependence on non-renewable resources numberanalytics.comjddhs.com. Challenges in scaling up sustainable synthesis methods while maintaining efficiency and cost-effectiveness are being addressed numberanalytics.comjddhs.com.

Elucidation of Intracellular Mechanisms of Action in Biological Systems

While this compound is known for its use as a flavoring agent, research into its potential biological interactions and intracellular mechanisms is an emerging area. Understanding how this compound or its metabolites interact with biological systems at a molecular level is crucial for evaluating potential therapeutic or physiological effects. Studies on intracellular mechanisms in biological systems often involve investigating how compounds influence cellular processes, signaling pathways, and organelle function vanderbilt.edunih.gov. This can include examining interactions with proteins, enzymes, and other biomolecules within the cell nih.gov. Techniques such as Western blot, flow cytometry, and microscopy are commonly used to assess cellular responses and identify activated pathways researchgate.netnih.gov. Research in this area aims to provide a detailed understanding of the biological impact of this compound.

Advanced Studies in Olfactory Receptor Interaction and Sensory Perception

This compound's characteristic aroma makes research into its interaction with olfactory receptors and its role in sensory perception a significant area of study. Advanced studies in this field utilize techniques to understand the binding mechanisms between odorant molecules and olfactory receptors frontiersin.orgresearchgate.net. Olfactory receptors, which are G protein-coupled receptors (GPCRs), play a key role in detecting odorants frontiersin.orgmdpi.comnih.gov. Research involves deciphering the specific structures of olfactory receptors and how they bind to odor molecules, providing insights into the human perception of odors frontiersin.orgresearchgate.net. Techniques such as cryo-electron microscopy and molecular dynamics simulations are employed to study these interactions at a detailed level frontiersin.orgresearchgate.net. Understanding these interactions can lead to a better comprehension of how the brain processes olfactory information and the factors influencing odor discrimination mdpi.comnih.govnih.gov.

Exploration of Novel Derivatives for Enhanced Biological or Material Properties

The exploration of novel this compound derivatives is a promising avenue for developing compounds with enhanced or tailored biological or material properties. Modifying the structure of this compound can lead to derivatives with improved solubility, reactivity, or specific interactions with biological targets or materials escholarship.org. Research indicates that derivatives of similar cyclic compounds exhibit diverse biological activities, such as selective cytotoxicity against certain cell lines or antifungal properties . Computational tools like QSAR modeling and docking simulations are valuable in predicting novel derivatives with enhanced bioactivity and understanding their interactions with molecular targets . The development of derivatives can lead to new applications in various fields, including pharmaceuticals, materials science, and electronics, by leveraging this compound's core structural features smolecule.comresearchgate.net.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly being applied to accelerate research on chemical compounds, including this compound. AI and ML can be used for predictive research, such as predicting reaction outcomes, designing eco-friendly synthetic pathways, and identifying potential novel derivatives with desired properties researchgate.netmdpi.comresearchgate.net. These computational approaches can process large datasets to identify trends and patterns that may not be immediately apparent through traditional methods mdpi.comsas.com. AI tools can swiftly screen numerous reaction conditions and propose multiple synthetic pathways, ranking them based on factors like efficiency and sustainability researchgate.net. ML algorithms are extensively used in drug discovery and development for predicting biological activity and chemical properties mdpi.comresearchgate.net. While challenges remain in data availability and integrating AI into experimental workflows, the potential for AI and ML to accelerate innovation in this compound research is significant researchgate.net.

Q & A

Q. What established protocols ensure high-purity synthesis of Cyclotene derivatives, and how are critical parameters optimized?

this compound derivatives (e.g., this compound™ 6505 Advanced Electronics Resin) require controlled polymerization conditions, including temperature gradients and catalyst selection. For example, thermal curing protocols often involve stepwise heating (e.g., 150°C to 250°C) under nitrogen atmospheres to prevent oxidation . Reproducibility demands strict adherence to stoichiometric ratios, as deviations can lead to incomplete cross-linking or residual monomers. Experimental sections in published studies should detail reagent purity, solvent systems (e.g., anisole as a common solvent), and characterization data (e.g., FTIR for monitoring curing progress) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and thermal properties?

Key methods include:

  • FTIR and NMR : To confirm functional groups (e.g., cyclopentenone rings) and assess polymerization efficiency. For instance, FTIR peaks at 1700–1750 cm⁻¹ indicate carbonyl groups in this compound derivatives .
  • DSC/TGA : To evaluate thermal stability. This compound-based polymers typically exhibit glass transition temperatures (Tg) between 200–300°C, with decomposition above 350°C .
  • HPLC/MS : For purity analysis, especially to detect unreacted monomers or degradation byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound requires PPE such as nitrile gloves, face shields, and fume hoods due to its mild skin/eye irritation potential (e.g., LD50 oral rat = 3,700 mg/kg) . Contaminated gloves must be disposed of per hazardous waste guidelines, and spills should be neutralized with inert absorbents . Ventilation systems must maintain airborne concentrations below 6.51 mg/l (4-hour exposure limit) .

Advanced Research Questions

Q. How can contradictory reports on this compound’s thermal stability in semiconductor applications be systematically resolved?

Discrepancies often arise from variations in experimental design:

  • Parameter standardization : Control heating rates (e.g., 5°C/min vs. 10°C/min) and atmospheric conditions (e.g., inert vs. ambient air) .
  • Data normalization : Use background subtraction methods, as demonstrated in CdZnTe detector studies where gamma-line interference (e.g., 511 keV) was isolated via exponential fitting (e.g., f(E) = p0 + p1·e⁻ᴱ⁄τ) .
  • Cross-lab validation : Collaborate with independent labs to replicate results using identical this compound batches and instrumentation .

Q. What computational modeling approaches predict this compound’s interfacial interactions in heterostructure semiconductors?

Density Functional Theory (DFT) simulations are used to model this compound’s adhesion to substrates like silicon or gallium arsenide. For example, surface interaction energies can be calculated by analyzing charge transfer at the polymer-substrate interface . Molecular dynamics (MD) simulations further predict stress distribution under thermal cycling, aiding in designing failure-resistant coatings .

Q. Which methodologies optimize this compound’s dielectric properties for high-frequency electronic applications?

  • Doping strategies : Incorporate nanofillers (e.g., SiO₂ nanoparticles) to enhance dielectric constants (ε) while minimizing loss tangents (tan δ). Studies show ε ≈ 2.7–3.2 at 1 MHz for pure this compound, improving to ε ≈ 4.0 with 10% SiO₂ .
  • Curing modifications : UV-assisted curing reduces residual stress, improving dielectric uniformity. Parameters like UV intensity (e.g., 50 mW/cm²) and exposure duration (30–60 sec) are critical .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in this compound’s spectroscopic data across studies?

  • Baseline correction : Use high-purity reference standards (e.g., this compound acetate, CAS 3883-57-6) to calibrate instruments and minimize solvent interference .
  • Multivariate analysis : Apply PCA (Principal Component Analysis) to FTIR/NMR datasets to identify outlier spectra caused by moisture absorption or incomplete reactions .

Q. What frameworks guide hypothesis formulation for this compound’s environmental degradation mechanisms?

The PICOT framework structures research questions:

  • Population : this compound-based polymers in soil/water systems.
  • Intervention : Exposure to UV radiation or hydrolytic enzymes.
  • Comparison : Degradation rates vs. polylactic acid (PLA).
  • Outcome : Quantify CO₂ release via TOC analysis.
  • Time : 6-month longitudinal study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclotene
Reactant of Route 2
Cyclotene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.